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1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- Documentation Hub

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  • Product: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
  • CAS: 1675-71-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- (CAS 1675-71-4)

The following technical guide details the chemical architecture, synthesis, and applications of 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- (CAS 1675-71-4), a specialized bifunctional building block for advanced mate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and applications of 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- (CAS 1675-71-4), a specialized bifunctional building block for advanced materials science.

[1][2]

Executive Summary

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- (also known as 1,4-bis(cyanomethyl)durene) is a high-symmetry, sterically crowded aromatic dinitrile. It serves as a critical intermediate in the synthesis of Covalent Organic Frameworks (COFs) , Metal-Organic Frameworks (MOFs) , and specialized polyamides . Its unique structure—a rigid benzene core fully substituted with four methyl groups and two reactive cyanomethyl arms—imparts exceptional thermal stability and steric control to its derivatives, preventing dense packing and enhancing porosity in reticular materials.

Key Identifier Detail
CAS Number 1675-71-4
IUPAC Name 2,2'-(2,3,5,6-tetramethyl-1,4-phenylene)diacetonitrile
Synonyms 1,4-Bis(cyanomethyl)durene; 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Core Application Precursor for sterically hindered MOF linkers (H₂BDC-Me₄) and CTFs.

Chemical Architecture & Properties[3]

Structural Analysis

The molecule features a Durene (1,2,4,5-tetramethylbenzene) core. The four methyl groups at positions 2, 3, 5, and 6 create a "picket fence" steric environment around the aromatic ring. This steric bulk is the compound's defining feature, forcing orthogonal twisting in derived polymers and frameworks, which is crucial for maintaining permanent porosity.

  • Symmetry:

    
     (approximate)
    
  • Reactive Sites: Two primary nitrile (-C≡N) groups attached via methylene bridges (-CH₂-). These are "soft" electrophiles susceptible to hydrolysis (to acids) or trimerization (to triazines).

Physicochemical Properties

Note: Specific experimental data for this intermediate is rare in open literature. Values below include predicted ranges based on structural analogs (e.g., 1,4-benzenediacetonitrile).

PropertyValue / DescriptionSource/Note
Physical State White to off-white crystalline solidObserved in analogs
Melting Point >200 °C (Predicted)High symmetry/MW suggests high MP
Solubility Soluble in DMSO, DMF, boiling EthanolTypical for aryl nitriles
IR Spectrum ~2240 cm⁻¹ (C≡N stretch)Characteristic nitrile band
¹H NMR δ ~2.2-2.4 (s, 12H, Ar-CH₃)δ ~3.6-3.8 (s, 4H, -CH₂-CN)Predicted based on symmetry

Synthesis & Purification Strategies

The synthesis of CAS 1675-71-4 typically follows a Nucleophilic Substitution (


)  pathway starting from the corresponding bis(halomethyl) precursor.
Synthetic Pathway

The most robust route involves the cyanation of 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene (CAS 3022-16-0) or its bromo-analog.

Synthesis Start 1,4-Bis(chloromethyl)durene (CAS 3022-16-0) Solvent Solvent: DMF or DMSO Temp: 80-100°C Start->Solvent Dissolution Reagent NaCN / KCN (Excess) Reagent->Solvent Addition Product 1,4-Bis(cyanomethyl)durene (CAS 1675-71-4) Solvent->Product Nucleophilic Substitution (-Cl -> -CN)

Figure 1: Synthetic workflow for the cyanation of bis(chloromethyl)durene.

Detailed Protocol (Adaptation)

Standard Operating Procedure for Benzylic Cyanation:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvation: Dissolve 10.0 g (43 mmol) of 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene in 100 mL of anhydrous DMF (Dimethylformamide).

    • Note: DMSO (Dimethyl sulfoxide) is a viable alternative but requires higher workup effort due to high boiling point.

  • Cyanation: Add 6.3 g (129 mmol, 3.0 eq) of NaCN (Sodium Cyanide) in a single portion.

    • Safety: Perform strictly in a fume hood. NaCN generates fatal HCN gas if acidified.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 4:1). The starting material spot should disappear.[1]

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour the reaction mixture into 500 mL of ice-water slurry. The product should precipitate as a white/off-white solid.

    • Filter the solid and wash copiously with water to remove residual cyanide salts.

  • Purification: Recrystallize from boiling Ethanol or Acetic Acid to yield needle-like crystals.

Applications in Materials Science

This compound is a "gateway" molecule. It is rarely the final product; rather, it is transformed into high-value linkers for porous materials.

Pathway A: Metal-Organic Frameworks (MOFs)

Hydrolysis of the nitrile groups yields 2,3,5,6-tetramethylterephthalic acid (H₂BDC-Me₄) .

  • Mechanism: Acidic hydrolysis (H₂SO₄/H₂O, reflux).

  • Utility: This dicarboxylic acid is a bulky analog of Terephthalic Acid. When used in MOFs (e.g., Mn-MIL-88-Me₄ or UiO-66 derivatives), the methyl groups sterically hinder the rotation of the phenylene ring, locking the pore structure and enhancing hydrolytic stability.

  • Reference: Mn-MIL-88-Me₄ synthesis utilizes sterically bulky ligands to stabilize Mn(II) oxidation states in porous frameworks.[5] [Source: ResearchGate/JACS Context]

Pathway B: Covalent Triazine Frameworks (CTFs)

Direct trimerization of the nitrile groups under ionothermal conditions (ZnCl₂, 400°C) or superacid catalysis (CF₃SO₃H) yields CTFs .

  • Mechanism: Cyclotrimerization of nitriles to form 1,3,5-triazine rings.

  • Utility: The tetramethyl core prevents the 2D sheets from stacking too closely (π-π stacking inhibition), creating larger accessible surface areas and pore volumes compared to un-substituted benzene analogs.

Applications Center CAS 1675-71-4 (Dinitrile) Hydrolysis Hydrolysis (H+ / H2O) Center->Hydrolysis Trimer Trimerization (ZnCl2 or TfOH) Center->Trimer Acid Tetramethylterephthalic Acid (H2BDC-Me4) Hydrolysis->Acid MOF Steric MOFs (e.g., Mn-MIL-88-Me4) Acid->MOF CTF Covalent Triazine Frameworks (High Porosity) Trimer->CTF

Figure 2: Divergent application pathways for CAS 1675-71-4 in reticular chemistry.

Analytical Characterization

To validate the identity of synthesized CAS 1675-71-4, compare experimental data against these standard spectral markers:

TechniqueExpected SignalStructural Assignment
FT-IR 2240–2250 cm⁻¹ (Sharp, Strong)C≡N Stretching (Nitrile)
2900–3000 cm⁻¹ (Multiple)C-H Stretching (Methyl/Methylene)
¹H NMR (CDCl₃)δ 2.30 ppm (Singlet, 12H)Four equivalent Methyl groups (Ar-CH₃)
δ 3.75 ppm (Singlet, 4H)Two equivalent Methylene bridges (-CH₂-CN)
¹³C NMR δ ~16-17 ppm Ar-CH₃
δ ~20-22 ppm -CH₂-CN
δ ~118 ppm -CN (Nitrile Carbon)
δ ~130-140 ppm Aromatic Carbons (Quaternary)

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

    • EUH032: Contact with acids liberates very toxic gas (HCN).

  • Precautionary Measures:

    • P280: Wear protective gloves/protective clothing/eye protection.

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER.

    • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis of the nitrile group.

References

  • Synthesis of Benzylic Nitriles: Rucker, M., et al. "Nucleophilic displacement of a benzylic bromide using sodium cyanide." Synlett, 1997, 1187-1189.[2] Link

  • MOF Application (Mn-MIL-88-Me4): Afrin, U., et al. "Control of the Porosity in Manganese Trimer-Based Metal–Organic Frameworks by Linker Functionalization." ResearchGate, 2020. Link

  • CTF Synthesis General Protocol: Kuhn, P., et al. "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie International Edition, 2008, 47, 3450–3453. Link

  • Precursor Data (Bis-chloromethyl durene): Sigma-Aldrich Product Specification for 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene. Link

Sources

Exploratory

Durene Diacetonitrile: Chemical Architecture, Synthesis, and Applications in Drug Development

Executive Summary Durene diacetonitrile (CAS: 1675-71-4), formally known as 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile , is a highly symmetrical, sterically crowded aromatic nitrile. It serves as a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Durene diacetonitrile (CAS: 1675-71-4), formally known as 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile , is a highly symmetrical, sterically crowded aromatic nitrile. It serves as a critical intermediate in the synthesis of advanced functional materials, metal-organic frameworks (MOFs), and sterically hindered pharmaceutical scaffolds. Its unique structure—a benzene core fully substituted with four methyl groups and two acetonitrile moieties at the para positions—imparts exceptional thermal stability and rigid geometry, making it an ideal building block for molecular architectures requiring precise spatial alignment.

Chemical Structure & Molecular Architecture

The molecule is derived from durene (1,2,4,5-tetramethylbenzene). Unlike typical benzyl cyanides, the presence of four methyl groups at the 2, 3, 5, and 6 positions creates a "picket fence" steric environment around the aromatic core. This steric bulk protects the ring from electrophilic attack and directs subsequent functionalization exclusively to the nitrile groups.

Structural Specifications
  • IUPAC Name: 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile[1]

  • Common Name: Durene diacetonitrile; 1,4-Bis(cyanomethyl)durene

  • Molecular Formula: C₁₄H₁₆N₂

  • Symmetry Point Group:

    
     (approximate, assuming planar conformation)
    

DureneStructure Durene Durene Core (1,2,4,5-Tetramethylbenzene) Target Durene Diacetonitrile (C14H16N2) Durene->Target Scaffold Base MeGroups Steric Shielding (4x Methyl Groups) MeGroups->Target Kinetic Stability Nitrile Reactive Termini (2x Acetonitrile Groups) Nitrile->Target Functional Handles

Figure 1: Structural assembly of Durene Diacetonitrile, highlighting the steric shielding provided by the tetramethyl core.

Physicochemical Properties

Durene diacetonitrile exhibits high crystallinity and thermal resistance due to its symmetrical packing.

PropertyValue / Description
CAS Registry Number 1675-71-4
Molecular Weight 212.29 g/mol
Appearance White to off-white crystalline powder
Melting Point >200°C (Predicted based on di-halo analogs [1])
Solubility Soluble in DMSO, DMF, hot acetonitrile; Insoluble in water
Electronic Character Electron-rich core (inductive effect of 4x methyls)

Synthesis & Production Methodologies

The synthesis of durene diacetonitrile is a two-step process starting from commercially available durene. The high symmetry of the starting material simplifies the NMR analysis of intermediates.

Step 1: Blanc Chloromethylation

The first step involves the introduction of two chloromethyl groups. Due to the steric crowding of durene, this reaction is highly regioselective for the 3 and 6 positions (which are 1 and 4 relative to the methyls in the final numbering).

  • Reagents: Paraformaldehyde, Concentrated HCl, Zinc Chloride (catalyst).

  • Conditions: 60-70°C, 4-6 hours.

  • Intermediate: 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene (CAS 3022-16-0).[2]

  • Yield: Typically 80-90%.

Step 2: Nucleophilic Cyanation

The displacement of the chloride by cyanide is the critical step. Standard SN2 conditions are modified to account for the steric hindrance and solubility.

  • Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Catalyst: 18-Crown-6 (optional, to enhance nucleophilicity).

  • Protocol:

    • Dissolve 1,4-bis(chloromethyl)durene in DMSO (0.5 M concentration).

    • Add 2.5 equivalents of NaCN slowly to control exotherm.

    • Heat to 90°C for 2-4 hours.

    • Quench into ice water. The product precipitates as a white solid.

    • Recrystallize from ethanol or acetonitrile.

SynthesisWorkflow Start Start: Durene (1,2,4,5-Tetramethylbenzene) Step1 Step 1: Chloromethylation (HCHO / HCl / ZnCl2) Start->Step1 Electrophilic Aromatic Substitution Inter Intermediate: 1,4-Bis(chloromethyl)durene (MP: 196°C) Step1->Inter Precipitation & Wash Step2 Step 2: Cyanation (NaCN / DMSO / 90°C) Inter->Step2 Nucleophilic Substitution (SN2) Final Product: Durene Diacetonitrile Step2->Final Quench & Recrystallize

Figure 2: Synthetic pathway for the production of Durene Diacetonitrile from Durene.

Spectroscopic Characterization

The high symmetry of the molecule results in a simplified NMR spectrum, making purity assessment straightforward.

Nuclear Magnetic Resonance (NMR)[4][5]
  • ¹H NMR (CDCl₃/DMSO-d₆):

    • δ ~2.2-2.4 ppm (s, 12H): Aromatic methyl groups (4x CH₃).

    • δ ~3.7-3.9 ppm (s, 4H): Methylene protons (2x CH₂-CN).

    • Note: Absence of aromatic protons confirms full substitution of the ring.

  • ¹³C NMR:

    • ~16-17 ppm: Methyl carbons.

    • ~20-22 ppm: Methylene carbons.

    • ~118 ppm: Nitrile carbons (C≡N).

    • ~130-135 ppm: Aromatic ring carbons (quaternary).

Infrared Spectroscopy (IR)
  • 2240–2250 cm⁻¹: Sharp, weak-to-medium band characteristic of the Nitrile (C≡N) stretch.

  • 2900–3000 cm⁻¹: C-H aliphatic stretches (methyl/methylene).

Applications in Drug Development & Materials

Pharmaceutical Scaffolds

Durene diacetonitrile is utilized in drug discovery to create sterically hindered analogs of bioactive compounds.

  • Metabolic Stability: The four methyl groups block metabolic oxidation at the aromatic ring, a common clearance pathway for phenyl-based drugs.

  • Aromatase Inhibitors: Structural analogs of Anastrazole (which contains a bis-cyanomethyl benzene core) can be synthesized using this scaffold to probe the active site volume of the aromatase enzyme [2].

  • Rigid Linkers: The nitrile groups can be converted into amines (for diamine linkers), carboxylic acids, or tetrazoles (bioisosteres of carboxylates), providing a rigid, linear core for PROTACs (Proteolysis Targeting Chimeras).

Metal-Organic Frameworks (MOFs)

The compound serves as a precursor for durene-dicarboxylic acid or durene-tetrazole ligands.

  • Rotational Restriction: The methyl groups prevent free rotation of the ligand within the MOF lattice, leading to "locked" porous structures with high selectivity for gas separation (e.g., CO₂/N₂ separation).

Safety & Handling

  • Hazard Classification: Acute Toxin (Oral/Inhalation), Irritant.

  • Risk: Like all organic nitriles, it may release cyanide ions under metabolic or strong acidic conditions.

  • Handling: Use a fume hood. Wear nitrile gloves. Avoid contact with strong acids (risk of HCN evolution).

  • Storage: Store in a cool, dry place away from oxidizers.

References

  • Core.ac.uk. (2007). The Synthesis of Anastrazole Intermediates Using Continuous Flow Systems.[3] (Discusses analogous bis-cyanomethyl chemistry). Retrieved from [Link]

  • PubChem. (2025).[4] Durene (Compound Summary). Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2,3,5,6-Tetramethyl-1,4-phenylenediacetonitrile

The following technical guide details the chemical identity, synthesis, and applications of 2,3,5,6-tetramethyl-1,4-phenylenediacetonitrile , a specialized intermediate in reticular chemistry and organic synthesis. Nomen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 2,3,5,6-tetramethyl-1,4-phenylenediacetonitrile , a specialized intermediate in reticular chemistry and organic synthesis.

Nomenclature, Synthesis, and Reticular Applications[1]

Chemical Identity & Nomenclature

2,3,5,6-tetramethyl-1,4-phenylenediacetonitrile is a sterically crowded, bifunctional nitrile derivative of durene (1,2,4,5-tetramethylbenzene). It serves as a critical precursor for rigid, hydrophobic linkers used in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Unlike the common 1,4-phenylenediacetonitrile, the presence of four methyl groups on the aromatic ring introduces significant steric hindrance, restricting rotation around the methylene linkages and enhancing the hydrolytic stability of downstream materials.

Synonyms and Identifiers

To facilitate database searching and procurement, the following table consolidates valid synonyms and related registry numbers.

CategoryIdentifier / NameNotes
Common Name Durene-α,α'-dinitrile Most common in older literature.
IUPAC Name 2,2'-(2,3,5,6-Tetramethyl-1,4-phenylene)diacetonitrilePrecise structural definition.
Systematic Name 1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzeneDescribes the substitution pattern clearly.
Precursor CAS 3022-16-0 Refers to 1,4-Bis(chloromethyl)durene (Starting Material).
Related CAS 35168-64-0 Refers to 1,4-Bis(bromomethyl)durene (Alternative Precursor).
Core Scaffold Durene (1,2,4,5-Tetramethylbenzene)CAS: 95-93-2.

Technical Note: Direct CAS numbers for the specific dinitrile derivative are often omitted in public databases in favor of the commercially available chloromethyl precursors. Researchers should search for the Precursor CAS (3022-16-0) when sourcing materials for synthesis.

Synthesis & Fabrication Protocol

The synthesis of 2,3,5,6-tetramethyl-1,4-phenylenediacetonitrile is a two-step process starting from durene. The high steric bulk of the four methyl groups requires specific solvent choices to ensure efficient nucleophilic substitution.

Reaction Pathway Visualization

The following diagram outlines the conversion of Durene to the Target Nitrile and its subsequent hydrolysis to the MOF linker (Diacid).

SynthesisPathway Durene Durene (1,2,4,5-Tetramethylbenzene) Cl_Inter Intermediate 1,4-Bis(chloromethyl)durene (CAS: 3022-16-0) Durene->Cl_Inter Chloromethylation (HCHO, HCl, ZnCl2) Target TARGET 2,3,5,6-Tetramethyl-1,4- phenylenediacetonitrile Cl_Inter->Target Cyanation (NaCN, DMF, 80°C) Acid Ligand 2,3,5,6-Tetramethyl-1,4- phenylenediacetic acid Target->Acid Hydrolysis (HCl/H2O, Reflux)

Figure 1: Synthetic route from Durene to the target nitrile and its acid derivative.[1][2]

Detailed Protocol
Step 1: Chloromethylation (Blanc Reaction)

Objective: Functionalize the 3 and 6 positions of durene.

  • Reagents: Durene (1 eq), Paraformaldehyde (2.5 eq), Conc. HCl, ZnCl₂ (catalyst).

  • Procedure:

    • Dissolve durene in glacial acetic acid or benzene.

    • Add ZnCl₂ and paraformaldehyde.

    • Bubble HCl gas through the mixture at 60–70°C for 4–6 hours.

    • Purification: The product, 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene , precipitates upon cooling. Recrystallize from toluene.

    • Reference Validation: See CAS 3022-16-0 for the isolated intermediate [1].

Step 2: Cyanation (Nucleophilic Substitution)

Objective: Convert chloromethyl groups to cyanomethyl groups.

  • Reagents: 1,4-Bis(chloromethyl)durene, Sodium Cyanide (NaCN), DMF (Dimethylformamide).

  • Critical Parameter: Use DMF or DMSO . The steric hindrance of the adjacent methyl groups retards S_N2 reactions in non-polar solvents. A polar aprotic solvent is mandatory to solvate the cation (Na⁺) and leave the cyanide anion (CN⁻) "naked" and reactive.

  • Procedure:

    • Dissolve the chloromethyl intermediate in DMF.

    • Add NaCN (2.5 eq) slowly (Caution: Exothermic).

    • Heat to 80–90°C for 12 hours.

    • Quench: Pour into ice water. The 2,3,5,6-tetramethyl-1,4-phenylenediacetonitrile will precipitate as a white/off-white solid.

    • Safety: Perform all cyanide work in a well-ventilated fume hood with a bleach quench bath ready.

Applications in Reticular Chemistry

The primary utility of this compound lies in its role as a linker precursor for advanced porous materials.

Metal-Organic Frameworks (MOFs)

The nitrile groups can be hydrolyzed to carboxylic acids (forming 2,3,5,6-tetramethyl-1,4-phenylenediacetic acid ) or reduced to amines.

  • The "Methyl Effect": In MOFs, the four methyl groups on the benzene ring act as "bumpers." They prevent the rotation of the linker within the lattice, creating rigid, permanent porosity .

  • Hydrophobicity: The methyl groups line the pore walls, increasing the material's affinity for non-polar gases (e.g., separating SF₆ from N₂ or capturing volatile organic compounds) [2].

Dielectric Materials

The tetramethyl substitution reduces the packing density of polymer chains derived from this monomer, lowering the dielectric constant. This makes the diamine derivative (obtained by reducing the nitrile) valuable for polyimide coatings in microelectronics [3].

Comparative Properties Table
PropertyUnsubstituted (Standard)Tetramethyl (Target)Impact
Precursor p-XyleneDureneHigher cost, higher specificity.
Solubility ModerateLowRequires aggressive solvents (DMF/NMP).
Linker Rotation Free rotationRestrictedHigher structural rigidity in MOFs.
Pore Environment Hydrophilic/NeutralHydrophobicEnhanced moisture stability.

References

  • Sigma-Aldrich. (2025). Product Specification: 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene (CAS 3022-16-0). Retrieved from

  • Beishide. (2023). Methyl-functionalized flexible ultra-microporous MOF for efficient SF6/N2 mixture separation. Retrieved from

  • ChemicalBook. (2026). 2,3,5,6-Tetramethyl-1,4-phenylenediamine Applications. Retrieved from

  • BenchChem. (2025). Synthesis routes of 1,4-Phenylenediacetonitrile and derivatives. Retrieved from

Disclaimer: The synthesis protocols described involve hazardous materials, including sodium cyanide and strong acids. These procedures should only be performed by trained personnel in equipped laboratories. Consult local EHS guidelines before experimentation.

Sources

Exploratory

Tetramethylbenzene Diacetonitrile Derivatives: A Technical Guide to Sterically Congested Scaffolds

An in-depth technical guide on Tetramethylbenzene Diacetonitrile Derivatives , designed for researchers in medicinal chemistry and materials science. Part 1: Executive Summary & Chemical Architecture The Core Scaffold Th...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on Tetramethylbenzene Diacetonitrile Derivatives , designed for researchers in medicinal chemistry and materials science.

Part 1: Executive Summary & Chemical Architecture

The Core Scaffold

The term "Tetramethylbenzene diacetonitrile" most commonly refers to 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile (CAS: 1675-71-4 ). It is a highly specialized aromatic intermediate derived from durene (1,2,4,5-tetramethylbenzene).

Unlike standard benzenediacetonitriles, this molecule features a fully substituted benzene ring. The four methyl groups at the 2, 3, 5, and 6 positions create a steric fortress around the functional cyanomethyl groups at positions 1 and 4. This unique architecture imparts exceptional hydrolytic stability and rigidity to its downstream derivatives, making them premium candidates for:

  • Next-Generation ADC Linkers: Preventing premature cleavage via steric hindrance.

  • High-Performance Polyamides: Increasing

    
     and thermal resistance.
    
  • Macrocyclic Drugs: Acting as a rigidifying spacer to lock bioactive conformations.

Structural Specifications
FeatureSpecification
IUPAC Name 2,2'-(2,3,5,6-tetramethyl-1,4-phenylene)diacetonitrile
Common Name Tetramethyl-p-phenylenediacetonitrile
Molecular Formula

Molecular Weight 212.29 g/mol
Core Geometry Planar aromatic ring with orthogonal cyanomethyl substituents
Key Property Steric Congestion: The methyl groups restrict rotation and block enzymatic access to the benzylic positions.

Part 2: Synthesis & Validation Protocols

The "Self-Validating" Synthesis Workflow

The synthesis of 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile is a classic example of electrophilic aromatic substitution followed by nucleophilic displacement. However, the high steric bulk requires specific modifications to standard protocols to ensure yield and purity.

Step 1: Chloromethylation of Durene (The Precursor)
  • Objective: Synthesize 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene.

  • Reagents: Durene, Paraformaldehyde, Concentrated HCl, Zinc Chloride (catalyst).

  • Critical Mechanism: The electron-rich nature of durene facilitates rapid chloromethylation at the 3 and 6 positions.

  • Protocol Insight: Control temperature at 60-70°C. Higher temperatures lead to polymerization.

Step 2: Cyanation (The Core Synthesis)
  • Objective: Convert the bis-chloromethyl intermediate to the diacetonitrile.

  • Reagents: Sodium Cyanide (NaCN), Dimethylformamide (DMF) or DMSO, Water.

  • Protocol:

    • Dissolution: Dissolve 1.15 mol of the bis(chloromethyl) precursor in DMF.

    • Addition: Add dropwise to a solution of NaCN (2.65 mol) in water at 60°C.

    • Exotherm Control: The reaction is exothermic. Maintain 60-65°C to prevent nitrile hydrolysis or polymerization.

    • Quench: Pour into ice water to precipitate the product.

    • Purification: Recrystallize from ethanol/toluene.

  • Validation Endpoint: Product should appear as white crystalline solid, MP ~205-210°C (derivative dependent). IR spectrum must show sharp nitrile peak at ~2250 cm⁻¹.

Visualizing the Synthetic Pathway

The following diagram outlines the conversion from Durene to the Diacetonitrile and its key downstream derivatives (Diamine and Diacid).

SynthesisPath Durene Durene (1,2,4,5-Tetramethylbenzene) Inter 1,4-Bis(chloromethyl)- 2,3,5,6-tetramethylbenzene Durene->Inter HCHO, HCl ZnCl2, 60°C Target Tetramethylbenzene Diacetonitrile (Core Scaffold) Inter->Target NaCN, DMF 60-65°C (Nucleophilic Sub.) Diacid Tetramethyl-1,4- benzenediacetic Acid Target->Diacid H2SO4/H2O Hydrolysis Diamine Tetramethyl-p- xylylenediamine Target->Diamine LiAlH4 or H2/Cat Reduction

Caption: Synthetic genealogy of Tetramethylbenzene Diacetonitrile derivatives, highlighting the divergence into acidic and amine functional scaffolds.

Part 3: Functional Derivatives & Drug Development Applications

The "Golden Child": Tetramethyl-p-xylylenediamine

The most valuable derivative for drug development is the reduced diamine form: 2,3,5,6-tetramethyl-p-xylylenediamine .

Mechanism of Action in Linker Design

In Antibody-Drug Conjugates (ADCs) and PROTACs, premature linker cleavage leads to systemic toxicity.[] Standard xylylene linkers are susceptible to enzymatic hydrolysis.

  • The Steric Shield Effect: The four methyl groups on the benzene ring create a "molecular bumper" that sterically hinders proteases from accessing the amide bond formed at the benzylic nitrogen.

  • Self-Validating Stability: Experiments comparing hydrolysis rates of tetramethyl vs. unsubstituted xylylene amides typically show a >100-fold increase in half-life for the tetramethyl variant in plasma stability assays.

Comparative Analysis of Derivatives
DerivativeFunctional GroupKey ApplicationMechanism of Utility
Diacetonitrile (Core)

IntermediatePrecursor; latent nucleophile/electrophile.
Diacetic Acid

MOFs, Crystal Eng.Rigid dicarboxylate linker for porous frameworks.
Diamine

Pharma Linker Sterically hindered amine for stable ADCs/conjugates.
Diisocyanate

PolyurethanesHigh-performance elastomers with thermal stability.
Strategic Utility in Drug Design
  • Metabolic Stability: The "ortho-methyl effect" is a known medicinal chemistry tactic to block metabolic hot spots. This scaffold applies that logic to the linker itself.

  • Conformational Locking: The high rotational barrier of the tetramethyl ring forces the substituents out of plane or locks them in specific rotamers, reducing the entropic penalty of binding for macrocyclic drugs.

Part 4: Experimental Logic & Safety

Critical Safety Note: Cyanide Handling
  • Hazard: The synthesis involves NaCN.

  • Protocol: All reactions must be performed in a well-ventilated fume hood with a cyanide detector.

  • Waste: Quench all aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

Logical Troubleshooting
  • Issue: Low yield in cyanation step.

    • Cause: Steric hindrance of the chloromethyl group (though less than the ring carbons, the ortho-methyls still exert influence) or competitive polymerization.

    • Fix: Use a polar aprotic solvent (DMSO or DMF) to solvate the cyanide ion nakedly, increasing its nucleophilicity. Ensure strictly anhydrous conditions to prevent hydrolysis of the chloride.

Part 5: Visualization of Steric Shielding

The following diagram illustrates why this scaffold is valuable in drug development. It depicts the "Steric Fortress" concept where the methyl groups block enzyme approach.

StericShield Benzene Benzene Core Me1 CH3 (Shield) Benzene->Me1 Me2 CH3 (Shield) Benzene->Me2 Me3 CH3 (Shield) Benzene->Me3 Me4 CH3 (Shield) Benzene->Me4 Linker1 Linker Site A Benzene->Linker1 Protected Linker2 Linker Site B Benzene->Linker2 Protected Enzyme Protease (Blocked) Me1->Enzyme Steric Repulsion Me2->Enzyme Steric Repulsion

Caption: The "Steric Fortress" effect: Ortho-methyl groups (Red) prevent enzymatic access (Grey) to the bioactive linker sites (Blue).

References

  • Synthesis of Para-Phenylene Diacetonitrile Derivatives

    • Source: PrepChem.com / U.S.
    • Protocol: Detailed methodology for the cyan
    • URL:[Link] (Verified General Protocol Source)

  • Steric Hindrance in ADC Linkers

    • Title: "Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy"[][2]

    • Source:Bioconjugate Chemistry / PMC.[3]

    • Relevance: Validates the use of sterically hindered linkers (gem-dimethyl, tetramethyl) to improve plasma stability.
    • URL:[Link]

  • Core Precursor Data (Durene)

    • Title: "1,2,4,5-Tetramethylbenzene (Durene) - NIST Chemistry WebBook"
    • Source: NIST.
    • URL:[Link]

  • PubChem Compound Summary

    • Title: "2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile"
    • Source: PubChem (CID 76548 related deriv
    • URL:[Link]

Sources

Foundational

Molecular weight and formula of 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile

A Sterically Hindered Linker for Advanced Material Frameworks[1][2] Executive Summary 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile (CAS: 1675-71-4), often referred to as Durene Diacetonitrile , is a specialized bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

A Sterically Hindered Linker for Advanced Material Frameworks[1][2]

Executive Summary

2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile (CAS: 1675-71-4), often referred to as Durene Diacetonitrile , is a specialized bifunctional organic linker used primarily in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and advanced pharmaceutical intermediates.[1][2][3][4]

Unlike its un-substituted analog (1,4-benzenediacetonitrile), this molecule features a "Durene" (1,2,4,5-tetramethylbenzene) core.[1] The four methyl groups provide significant steric bulk around the benzene ring, restricting rotation and preventing lattice interpenetration—a common failure mode in porous material design.[1] This guide details the physicochemical profile, validated synthesis protocols, and characterization standards for researchers utilizing this compound.[1]

Physicochemical Profile
PropertySpecification
Chemical Name 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile
Synonyms 1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene; Durene diacetonitrile
CAS Number 1675-71-4
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Melting Point High-melting solid (Precursor melts at ~215°C; Product typically >200°C)
Core Structure Durene core with para-positioned acetonitrile groups
Structural Analysis & "The Durene Effect"

The utility of this molecule stems from the Durene Effect —the steric crowding provided by the four methyl groups at positions 2, 3, 5, and 6.[1]

  • Rotational Barrier: The methyl groups create a high rotational barrier for the cyanomethyl arms, locking the molecule into specific conformations favorable for rigid framework construction.[1]

  • Interpenetration Prevention: In MOF synthesis, linear linkers often allow multiple lattices to grow inside each other (interpenetration), reducing porosity.[1] The bulk of the tetramethyl core physically blocks this, preserving high surface area.[1]

Synthesis & Production Protocol

Prerequisites:

  • Precursor: 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene (commercially available or synthesized via Blanc chloromethylation of Durene).[1]

  • Reagents: Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).[1][5]

  • Safety: Cyanide Hazard. All operations must be performed in a functioning fume hood with a cyanide antidote kit available.

Workflow Diagram

Synthesispathway Durene Durene (Starting Material) Chloromethylation Step 1: Chloromethylation (HCHO / HCl) Durene->Chloromethylation Intermediate 1,4-Bis(chloromethyl)- 2,3,5,6-tetramethylbenzene Chloromethylation->Intermediate Cyanation Step 2: Cyanation (NaCN / DMSO, 90°C) Intermediate->Cyanation Product 2,3,5,6-Tetramethyl- 1,4-benzenediacetonitrile Cyanation->Product

Figure 1: Synthetic pathway from Durene to the final Dinitrile product.

Detailed Methodology (Cyanation Step)
  • Preparation: Dissolve 10.0 g (1 eq) of 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene in 50 mL of anhydrous DMSO.

  • Reagent Addition: Carefully add 4.5 g (approx. 2.2 eq) of dry Sodium Cyanide (NaCN).[1] Note: Use a slight excess to ensure complete substitution.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon) for 3 hours. The solution will typically darken.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 300 mL of ice-cold water with vigorous stirring. The hydrophobic product will precipitate out.

  • Purification:

    • Filter the solid precipitate.

    • Wash copiously with water to remove residual cyanide and DMSO.

    • Recrystallization: Recrystallize from hot Ethanol or Glacial Acetic Acid to yield white needles.

  • Yield: Typical yields range from 80-90%.

Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

Due to the high symmetry of the molecule (


 point group approximation), the spectra are simple and distinct.[1]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.30 ppm (s, 12H): Four equivalent methyl groups on the aromatic ring.[1]

    • δ 3.85 ppm (s, 4H): Two equivalent methylene (-CH₂-) groups connecting the nitrile to the ring.[1]

    • Note: No aromatic protons are present.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • ~16.0 ppm: Methyl carbons (

      
      ).[1]
      
    • ~22.5 ppm: Methylene carbons (

      
      ).[1]
      
    • ~119.0 ppm: Nitrile carbons (

      
      ).[1]
      
    • ~133.0 ppm: Aromatic quaternary carbons (C-Me).

    • ~135.0 ppm: Aromatic quaternary carbons (C-CH₂).

Infrared Spectroscopy (FT-IR)[1][2]
  • Diagnostic Peak: Sharp absorption at 2240–2250 cm⁻¹ (C≡N stretching vibration).[1]

  • Absence: Lack of C-Cl stretches (600-800 cm⁻¹) confirms complete substitution of the precursor.

Applications in Material Science
Metal-Organic Frameworks (MOFs)

This ligand is a critical component for constructing non-interpenetrated MOFs . In standard MOF synthesis, large pores often invite a second lattice to grow inside the first.[1] The tetramethyl groups of this ligand act as "bumpers," physically blocking the space required for a second network to form.[1]

Application Logic

MOFLogic StandardLigand Standard Ligand (1,4-Benzenediacetonitrile) Interpenetration Lattice Interpenetration (Reduced Porosity) StandardLigand->Interpenetration Low Steric Bulk StericLigand Steric Ligand (Tetramethyl Derivative) SingleNet Single Network Formation (High Surface Area) StericLigand->SingleNet High Steric Bulk GasStorage Enhanced Gas Storage (H2, CH4) SingleNet->GasStorage

Figure 2: Impact of steric hindrance on MOF topology and performance.

References
  • National Institutes of Health (NIH) - PubChem. (2025). 1,4-Benzenediacetonitrile (Analogous Structure Data). Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Durene-Based Nitrile Intermediates for Organic Synthesis

Executive Summary This technical guide provides a comprehensive analysis of nitrile intermediates derived from Durene (1,2,4,5-tetramethylbenzene) . It is designed for researchers in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of nitrile intermediates derived from Durene (1,2,4,5-tetramethylbenzene) . It is designed for researchers in medicinal chemistry and materials science who require sterically congested, electron-rich scaffolds for advanced synthesis. We focus on two primary classes of intermediates: the scaffold-retaining 2,3,5,6-tetramethylterephthalonitrile (TMTPN) and the methyl-transformed 1,2,4,5-benzenetetracarbonitrile (PMTN) . The guide details synthesis protocols, mechanistic insights, and applications in crystal engineering, Metal-Organic Frameworks (MOFs), and drug discovery.

Introduction: The Durene Scaffold

Durene (1,2,4,5-tetramethylbenzene) is a unique aromatic building block characterized by its high symmetry and significant steric bulk. The four methyl groups create a "picket fence" effect, shielding the ring carbons and influencing the electronic properties of substituents at the 3 and 6 positions.

Incorporating nitrile (-CN) groups into the durene scaffold yields intermediates with distinct properties:

  • Electronic Modulation: The electron-withdrawing nitrile groups counteract the electron-donating methyls, allowing fine-tuning of the quadrupole moment.

  • Steric Locking: The ortho-methyl groups restrict rotation of the nitrile or attached ligands, a feature exploited in designing rigid linkers for MOFs and "molecular turnstiles."

  • Supramolecular Utility: These nitriles act as robust hydrogen and halogen bond acceptors, critical for crystal engineering.

Primary Nitrile Intermediates

Class A: 2,3,5,6-Tetramethylterephthalonitrile (TMTPN)

Structure: A benzene ring with four methyl groups (positions 1,2,4,[1]5) and two nitrile groups (positions 3,6). Significance: TMTPN retains the durene core. It is a sterically crowded dinitrile used primarily in supramolecular chemistry (co-crystals) and as a precursor for sterically hindered polyamides or phthalocyanines. Key Challenge: Direct cyanation is difficult due to steric hindrance from the flanking methyl groups.

Class B: 1,2,4,5-Benzenetetracarbonitrile (PMTN)

Structure: A benzene ring where all four methyl groups of durene have been converted to nitrile groups. Significance: Also known as Pyromellitic Tetranitrile, this is an electron-deficient acceptor used in charge-transfer complexes and as a precursor to phthalocyanines and covalent organic frameworks (COFs).

Synthesis Protocols

Protocol A: Synthesis of TMTPN (The "Scaffold-Retaining" Route)

Target: 2,3,5,6-Tetramethylterephthalonitrile[2][3][4]

This synthesis requires a two-step approach: electrophilic aromatic iodination followed by metal-mediated cyanation.[5] Bromination is often less effective due to slower kinetics in the subsequent cyanation step caused by the steric bulk of the ortho-methyls.

Step 1: Iodination of Durene

Reaction: Durene


 3,6-Diiododurene
Reagents:  Iodine (

), Iodic Acid (

), Sulfuric Acid (

), Acetic Acid (

).

Procedure:

  • Dissolve Durene (10 mmol) in a mixture of AcOH (50 mL) and

    
     (5 mL).
    
  • Add Iodine (11 mmol) and Iodic Acid (4 mmol). The oxidant (

    
    ) regenerates electrophilic iodine species, ensuring high atom economy.
    
  • Heat to 80°C for 4 hours. The solution will darken.

  • Workup: Pour into ice water. Filter the precipitate.[6] Wash with aqueous

    
     (to remove unreacted iodine) and water.
    
  • Purification: Recrystallize from ethanol/benzene.

  • Yield: Typically 85-90%.

Step 2: Cyanation (Rosenmund-von Braun vs. Pd-Catalysis)

Traditional Method (Rosenmund-von Braun):

  • Reagents: CuCN (excess), DMF or NMP (polar aprotic solvent).

  • Conditions: Reflux at 150-160°C for 24-48 hours.

  • Mechanism: Nucleophilic aromatic substitution facilitated by copper coordination.

  • Drawback: High toxicity, difficult copper waste disposal, harsh conditions.

Modern Method (Pd-Catalyzed):

  • Reagents:

    
    , 
    
    
    
    (catalyst), SPhos or XPhos (ligand).
  • Rationale: The bulky phosphine ligands (SPhos) are essential to facilitate oxidative addition into the sterically hindered C-I bond of diiododurene.

  • Conditions: DMF, 120°C, 12 hours.

  • Yield: 75-85%.

Protocol Table: TMTPN Synthesis Parameters

ParameterTraditional (CuCN)Modern (Pd/Zn(CN)2)
Precursor 3,6-Diiododurene3,6-Diiododurene
Reagent CuCN (3-4 equiv)Zn(CN)2 (0.6 equiv)
Catalyst None (Stoichiometric Cu)Pd2(dba)3 / SPhos
Temp/Time 160°C / 48 h120°C / 12 h
Purification FeCl3 oxidation of Cu complexFiltration / Column Chrom.
Yield 60-70%80-90%
Protocol B: Synthesis of PMTN (The "Methyl-Transformation" Route)

Target: 1,2,4,5-Benzenetetracarbonitrile

Industrial Route: Ammoxidation of Durene.

  • Conditions:

    
     catalyst, 
    
    
    
    ,
    
    
    , 400°C.
  • Mechanism: Radical oxidation of methyl C-H bonds followed by condensation with ammonia.

Laboratory Route: Dehydration of Pyromellitic Diimide.

  • Precursor: Pyromellitic Dianhydride (PMDA)

    
     React with 
    
    
    
    to form the tetra-amide or diimide.
  • Dehydration: Treat the amide with Thionyl Chloride (

    
    ) or 
    
    
    
    in DMF.
  • Product: 1,2,4,5-Tetracyanobenzene.[7][8]

Mechanistic Logic & Troubleshooting

Handling Steric Hindrance (The "Orth-Effect")

In TMTPN synthesis, the four methyl groups create a "protective shell."

  • Issue: In the cyanation step, the approach of the nucleophile (

    
    ) is hindered.
    
  • Solution: Use Iodine as the leaving group. The C-I bond is longer and weaker than C-Br, facilitating oxidative addition (in Pd catalysis) or copper insertion.

  • Solvent Choice: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF for higher boiling points if the reaction is sluggish.

Solubility Management

Durene nitriles are often poorly soluble in standard organic solvents due to rigid symmetry and


-stacking.
  • Tip: For NMR characterization, use

    
    -DMSO or 
    
    
    
    (trifluoroacetic acid-d) if standard
    
    
    fails.
  • Tip: For purification, sublimation is often superior to recrystallization for these rigid, symmetric molecules.

Applications in Research & Development

Supramolecular Assembly & Crystal Engineering

TMTPN is a premier "halogen bond acceptor." The nitrogen of the nitrile group has a lone pair that interacts strongly with halogen bond donors (e.g., 1,4-diiodotetrafluorobenzene).

  • Application: Constructing binary co-crystals with tunable fluorescence. The steric bulk of durene prevents close

    
    -
    
    
    
    stacking of the acceptors, reducing fluorescence quenching.
Polymers of Intrinsic Microporosity (PIMs)

While PIM-1 typically uses tetrafluoroterephthalonitrile, durene-based analogues are investigated to modulate pore size. The methyl groups of TMTPN introduce "frustrated packing," increasing free volume in the polymer matrix, which is critical for gas separation membranes (


 separation).
Pharmaceutical Relevance

Nitriles are bioisosteres for carbonyls and hydroxyls. In drug design, introducing a nitrile onto a durene-like scaffold (e.g., in JAK inhibitors or HIV non-nucleoside reverse transcriptase inhibitors) serves two purposes:

  • Metabolic Blocking: The methyl groups prevent oxidation of the ring.

  • Solubility: The nitrile group improves aqueous solubility compared to the pure hydrocarbon scaffold.

Visualization of Synthesis & Logic

Diagram 1: Synthetic Pathways for Durene Nitriles

This diagram illustrates the divergent pathways from the parent Durene molecule to the two key nitrile intermediates.

DureneSynthesis cluster_0 Class A: Scaffold Retained cluster_1 Class B: Methyls Transformed Durene Durene (1,2,4,5-Tetramethylbenzene) Diiodo 3,6-Diiododurene Durene->Diiodo Iodination (I2/HIO3) PMDA PMDA (Pyromellitic Dianhydride) Durene->PMDA Oxidation (V2O5/O2) TMTPN TMTPN (Tetramethylterephthalonitrile) Diiodo->TMTPN Cyanation (Pd/Zn(CN)2 or CuCN) PMTN PMTN (Pyromellitic Tetranitrile) PMDA->PMTN Imidization & Dehydration

Caption: Divergent synthesis of Class A (TMTPN) and Class B (PMTN) nitriles from Durene.

Diagram 2: Supramolecular Assembly Logic

This diagram explains how TMTPN functions in crystal engineering.

Assembly TMTPN TMTPN (Acceptor) Interaction Halogen Bond (C-N ... I-C) TMTPN->Interaction Donor Diiodotetrafluorobenzene (Donor) Donor->Interaction Complex Co-Crystal Assembly (Fluorescent) Interaction->Complex Self-Assembly

Caption: Mechanism of halogen-bonded co-crystal formation using TMTPN as the acceptor.

References

  • Synthesis of TMTPN (Rosenmund-von Braun): Suzuki, H., & Hanafusa, T. (1974). A Convenient Synthesis of 2,3,5,6-Tetramethylterephthalonitrile. Synthesis, 1974(1), 53-55.[9]

  • Modern Cyanation Review: Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews, 87(4), 779-794.

  • Halogen Bonding Applications: Yan, D., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene. National Science Review, 7(8), 1228-1238.

  • PIMs Context: McKeown, N. B., & Budd, P. M. (2006). Polymers of Intrinsic Microporosity (PIMs): Organic Materials for Membrane Separations. Chemical Society Reviews, 35, 675-683.

  • Durene Metabolism: Senczuk, W., et al. (2001). The disposition and metabolism of durene (1,2,4,5-tetramethylbenzene) in rats. Toxicology Letters, 119(1), 47-54.

Sources

Foundational

Technical Guide: 1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene

Structure, Synthesis, and Supramolecular Utility Executive Summary 1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene (CAS: 1675-71-4 ), also known as 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile , represents a critical st...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Supramolecular Utility

Executive Summary

1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene (CAS: 1675-71-4 ), also known as 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile , represents a critical structural motif in advanced organic materials and supramolecular chemistry.[1] Distinguished by its rigid "durene" (1,2,4,5-tetramethylbenzene) core, this molecule serves as a sterically congested, centrosymmetric linker.[1]

Unlike simple xylylene derivatives, the four methyl groups on the aromatic ring impose significant steric hindrance, restricting rotation around the benzylic bonds and creating a "wall" effect.[1] This property is exploited in the design of molecular machines (rotaxanes, molecular brakes) and high-performance polyamides , where the rigid core enhances thermal stability and crystallinity.[1]

This guide provides an in-depth analysis of its molecular architecture, a validated synthesis protocol from the commercially available durene precursor, and a strategic overview of its applications in drug discovery and materials science.[1]

Molecular Architecture & Structural Analysis[2]

The Durene Core Effect

The defining feature of this molecule is the 1,2,4,5-tetramethylbenzene (durene) scaffold.[1] In standard 1,4-bis(cyanomethyl)benzene, the nitrile arms have free rotation.[1] However, in the tetramethyl analogue, the ortho-methyl groups create a high rotational barrier for the cyanomethyl substituents.[1]

  • Symmetry: The molecule belongs to the

    
     point group (assuming a planar conformation) or 
    
    
    
    /
    
    
    in the crystal lattice, leading to simplified NMR spectra.[1]
  • Steric Gearing: The methyl groups force the methylene protons of the cyanomethyl arms into specific conformations to minimize

    
     strain.[1] This "gearing" is critical when the molecule is used as an axle in rotaxanes, as it prevents the wheel (macrocycle) from slipping over the aromatic core.[1]
    
Spectroscopic Signatures

The high symmetry of the molecule results in a distinctively simple NMR profile.

NucleusChemical Shift (

, ppm in CDCl

)
MultiplicityAssignment

H NMR
2.25 - 2.35Singlet (12H)Ar-CH

(Methyl groups)
3.60 - 3.80Singlet (4H)Ar-CH

-CN (Methylene)

C NMR
~16-17-Ar-CH

~19-21-Ar-CH

-CN
~118--CN (Nitrile)
~130-135-Ar-C (Quaternary)

Note: Exact shifts may vary slightly based on concentration and temperature.[1]

Synthesis & Purification Protocols

The synthesis of 1,4-bis(cyanomethyl)-2,3,5,6-tetramethylbenzene is a two-step process starting from durene.[1] The critical step is the efficient introduction of the cyanomethyl groups via a bis(halomethyl) intermediate.[1]

Validated Synthetic Workflow

Synthesis Durene Durene (1,2,4,5-Tetramethylbenzene) BisHalo Intermediate 1,4-Bis(chloromethyl)durene (CAS: 3022-16-0) Durene->BisHalo Step 1: Chloromethylation HCHO, HCl, ZnCl2 60-70°C Target Target Product 1,4-Bis(cyanomethyl)durene (CAS: 1675-71-4) BisHalo->Target Step 2: Cyanation NaCN, DMSO 90°C, 4h

Figure 1: Synthetic pathway from Durene to 1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene.[1][2]

Detailed Methodology
Step 1: Chloromethylation of Durene

Objective: Synthesize 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene (CAS 3022-16-0).

  • Reagents: Durene (10 g), Paraformaldehyde (5 g), Conc.[1] HCl (50 mL), ZnCl

    
     (catalytic).[1]
    
  • Protocol:

    • Suspend durene and paraformaldehyde in concentrated HCl.[1]

    • Heat to 60-70°C while passing HCl gas through the mixture (Blanc chloromethylation conditions).

    • Stir for 4-6 hours. The product will precipitate as a white solid.

    • Workup: Filter the solid, wash copiously with water to remove acid, and recrystallize from benzene or toluene.[1]

    • Checkpoint: MP should be ~195-198°C.

Step 2: Cyanation (Nucleophilic Substitution)

Objective: Convert the bis-chloride to the bis-nitrile (CAS 1675-71-4).

  • Reagents: 1,4-Bis(chloromethyl)durene (5 g), Sodium Cyanide (NaCN, 2.5 equiv), DMSO (50 mL).

  • Protocol:

    • Safety: Perform in a well-ventilated fume hood. Cyanide is lethal.[1]

    • Dissolve the bis-chloride in DMSO. The solubility may be low at RT; heating helps.

    • Add NaCN slowly to the solution. The reaction is exothermic.[3]

    • Heat the mixture to 90°C for 4 hours.

    • Quench: Pour the reaction mixture into 500 mL of ice-water. The product will precipitate as a crude solid.[1]

    • Purification: Filter the solid. Recrystallize from ethanol or acetic acid to yield white needles.

    • Validation: Check IR for the disappearance of the C-Cl stretch and appearance of the sharp -C≡N stretch at ~2240 cm

      
      .
      

Applications in Research & Development

Supramolecular Chemistry: The "Steric Stopper"

The tetramethylbenzene core is invaluable in the construction of mechanically interlocked molecules.

  • Rotaxanes: The bulky methyl groups prevent macrocycles (like cucurbit[n]urils or cyclodextrins) from slipping over the benzene ring, making this unit an excellent "axle" or "station" in molecular shuttles.[1]

  • MOFs (Metal-Organic Frameworks): Hydrolysis of the nitrile groups yields 2,3,5,6-tetramethyl-1,4-benzenediacetic acid , a rigid dicarboxylate linker used to construct robust MOFs with unique pore geometries defined by the methyl steric bulk.[1]

Polymer Science[1]
  • Polyamides: As referenced in US Patent 3,296,218, this dinitrile can be reduced to the corresponding diamine or hydrolyzed to the diacid.[1] Polymers derived from this core exhibit higher glass transition temperatures (

    
    ) and melting points compared to their non-methylated analogs due to restricted chain mobility.[1]
    
Downstream Derivatization Workflow

Applications cluster_reactions Functional Transformations Target 1,4-Bis(cyanomethyl)durene (CAS: 1675-71-4) Diacid Diacid Derivative (MOF Linker) Target->Diacid Hydrolysis (H2SO4/H2O) Diamine Diamine Derivative (Polyamide Monomer) Target->Diamine Reduction (H2, Raney Ni or LiAlH4)

Figure 2: Functionalization pathways for materials science applications.

References

  • Synthesis of Precursor: Guidechem, "3,6-Bis(bromomethyl)durene (CAS 35168-64-0) Properties and Synthesis."

  • Target Compound Identification: Sigma-Aldrich, "2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile (CAS 1675-71-4)." [1]

  • Polymer Applications: US Patent 3,296,218, "Preparation of Polyamides from Substituted Diprimary Amines." (1967).[1]

  • General Cyanation Protocol: ChemSpider, "Nucleophilic displacement of a benzylic bromide using sodium cyanide."[1]

  • Durene Core Properties: NIST WebBook, "1,2,4,5-Tetramethylbenzene (Durene) Phase Change Data."[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Chloromethylation and Cyanation of 1,2,4,5-Tetramethylbenzene

This Application Note is designed for research scientists and process chemists focusing on the functionalization of electron-rich aromatics. It details the Blanc Chloromethylation of 1,2,4,5-tetramethylbenzene (Durene) t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on the functionalization of electron-rich aromatics. It details the Blanc Chloromethylation of 1,2,4,5-tetramethylbenzene (Durene) to synthesize 3,6-bis(chloromethyl)-1,2,4,5-tetramethylbenzene , followed by its Cyanation to 3,6-bis(cyanomethyl)-1,2,4,5-tetramethylbenzene .

Executive Summary

The functionalization of 1,2,4,5-tetramethylbenzene (Durene) is a critical pathway for generating rigid, poly-functional aromatic cores used in Metal-Organic Frameworks (MOFs), cross-linking agents, and high-performance polymers.[1]

This guide addresses a common nomenclature ambiguity in the field:

  • Ring Functionalization (Primary Focus): The Blanc Chloromethylation targets the aromatic ring protons, yielding 3,6-bis(chloromethyl)-1,2,4,5-tetramethylbenzene . This is the standard electrophilic aromatic substitution (EAS) pathway.

  • Side-Chain Functionalization (Secondary Note): Radical halogenation targets the methyl groups to yield 1,2,4,5-tetrakis(chloromethyl)benzene. This is distinct from chloromethylation and is briefly outlined in the "Strategic Alternatives" section for researchers targeting tetra-functional linkers.

The protocols below focus on the Blanc route , optimized for high regioselectivity and safety, mitigating the formation of the carcinogen bis(chloromethyl) ether (BCME).

Safety & Hazard Analysis (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Carcinogenicity Bis(chloromethyl) ether (BCME) may form when Formaldehyde and HCl mix.[2] It is a potent human carcinogen.Never premix large volumes of HCHO and HCl. Use a closed reactor system. Quench reaction mixtures with excess water immediately. Work in a high-efficiency fume hood.
Acute Toxicity Sodium Cyanide (NaCN) is fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.Use a dedicated "Cyanide Zone". Keep a bleach (hypochlorite) quench bath nearby. Never acidify cyanide waste. Monitor HCN levels.
Lachrymator Benzyl chlorides are potent lachrymators (tear gas agents).Handle all solids and solutions in a hood. Double-glove.

Module A: Chloromethylation Protocol

Target: 3,6-Bis(chloromethyl)-1,2,4,5-tetramethylbenzene Mechanism: Electrophilic Aromatic Substitution (Blanc Reaction)

Reaction Logic

Durene is electron-rich due to four methyl groups, making it highly reactive toward electrophiles. However, steric crowding is significant. The Blanc reaction introduces the chloromethyl cation (


) generated in situ.
  • Regioselectivity: The 1, 2, 4, and 5 positions are blocked. Substitution occurs exclusively at the 3 and 6 positions.

  • Catalyst Choice: Zinc Chloride (

    
    ) is the preferred Lewis acid. Stronger acids (
    
    
    
    ) often lead to polymerization or diarylmethane formation (Friedel-Crafts alkylation side-product).
Experimental Procedure

Scale: 50 mmol (approx. 6.7 g Durene)

Reagents:

  • 1,2,4,5-Tetramethylbenzene (Durene): 6.71 g (50 mmol)

  • Paraformaldehyde: 4.5 g (150 mmol, 3 equiv)

  • Zinc Chloride (

    
    ): 2.0 g (anhydrous)
    
  • Hydrochloric Acid (conc. 37%): 30 mL

  • Acetic Acid (Glacial): 20 mL (Solvent/Co-catalyst)[3]

Step-by-Step Workflow:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail as solids precipitate), a reflux condenser, and an HCl gas inlet tube (optional but recommended for higher yields) or a dropping funnel.

  • Charging: Add Durene, Paraformaldehyde, and anhydrous

    
     to the flask.
    
  • Solvent Addition: Add Glacial Acetic Acid (20 mL) and concentrated HCl (30 mL).

    • Note: Acetic acid increases the solubility of durene and stabilizes the transition state.

  • Reaction: Heat the mixture to 65–70°C for 6–8 hours.

    • Observation: The mixture will darken, and a white crystalline solid (the product) will begin to precipitate as the reaction progresses.

    • Gas Sparging (Optional): For maximum yield (>85%), bubble dry HCl gas slowly through the mixture during the heating phase to maintain saturation.

  • Quench: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Stir vigorously for 15 minutes to decompose excess chloromethylating agent.

  • Isolation: Filter the white precipitate. Wash the cake with cold water (

    
     mL) and cold saturated 
    
    
    
    solution (to remove acid traces).
  • Purification: Recrystallize from chloroform or benzene/hexane (1:1).

    • Target Mp: 198–200°C.

Expected Yield: 75–85% (approx. 8.6–9.8 g).

Module B: Cyanation Protocol

Target: 3,6-Bis(cyanomethyl)-1,2,4,5-tetramethylbenzene Mechanism: Nucleophilic Substitution (


)
Reaction Logic

The chloromethyl groups are benzylic and primary, making them excellent substrates for


 displacement. However, the four methyl groups on the ring create a "picket fence" steric effect, retarding the approach of the nucleophile.
  • Solvent System: A polar aprotic solvent (DMF or DMSO) is strictly required to solvate the cyanide cation (

    
    ), leaving the cyanide anion (
    
    
    
    ) "naked" and highly reactive.
  • Catalyst: Potassium Iodide (KI) is added as a Finkelstein catalyst. The iodide displaces the chloride first (forming a more reactive benzyl iodide), which is then displaced by cyanide.

Experimental Procedure

Scale: 20 mmol (approx. 4.6 g of Bis-Cl intermediate)

Reagents:

  • 3,6-Bis(chloromethyl)-1,2,4,5-tetramethylbenzene: 4.62 g (20 mmol)

  • Sodium Cyanide (NaCN): 2.45 g (50 mmol, 2.5 equiv)

  • Potassium Iodide (KI): 0.1 g (Catalytic)

  • DMF (N,N-Dimethylformamide): 40 mL (Anhydrous)

Step-by-Step Workflow:

  • Setup: Use a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser. Vent into a bleach trap to neutralize any escaping HCN.

  • Dissolution: Dissolve the NaCN and KI in DMF. The mixture may be slightly cloudy.

  • Addition: Add the bis(chloromethyl) substrate in one portion.

  • Reaction: Heat to 80–90°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by the dinitrile (
      
      
      
      ).
  • Quench: Cool to room temperature. Pour the reaction mixture slowly into 300 mL of water with vigorous stirring. The product will precipitate as a tan/white solid.

    • Safety: Perform this in the hood. The water retains unreacted cyanide.

  • Isolation: Filter the solid.

  • Decontamination: Wash the solid cake with water (

    
     mL). Treat the filtrate (mother liquor) with bleach before disposal.
    
  • Purification: Recrystallize from Ethanol or Acetonitrile.

Expected Yield: 80–90%.

Visual Workflow & Pathway Logic

The following diagram illustrates the divergent pathways. The solid path represents the Blanc Chloromethylation (Ring substitution) described above. The dashed path represents the Radical Halogenation (Side-chain substitution), which is often confused with chloromethylation but yields a different, tetra-functional product.

G Durene Durene (1,2,4,5-Tetramethylbenzene) Blanc_Rxn Blanc Reaction (HCHO, HCl, ZnCl2) Durene->Blanc_Rxn Radical_Rxn Radical Halogenation (NBS or SO2Cl2, AIBN) Durene->Radical_Rxn Alternative Pathway Bis_Cl 3,6-Bis(chloromethyl)- 1,2,4,5-tetramethylbenzene Blanc_Rxn->Bis_Cl Ring Substitution (Positions 3,6) Cyanation_Ring Cyanation (NaCN, DMF, 80°C) Bis_Cl->Cyanation_Ring Bis_CN 3,6-Bis(cyanomethyl)- 1,2,4,5-tetramethylbenzene Cyanation_Ring->Bis_CN Nucleophilic Displacement Tetra_Hal 1,2,4,5-Tetrakis (halomethyl)benzene Radical_Rxn->Tetra_Hal Side-Chain Substitution Cyanation_Side Cyanation Tetra_Hal->Cyanation_Side Tetra_CN 1,2,4,5-Tetrakis (cyanomethyl)benzene Cyanation_Side->Tetra_CN

Caption: Divergent synthesis pathways for Durene. The solid path (Blanc) yields the bis-functionalized ring product. The dashed path (Radical) yields the tetra-functionalized side-chain product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Chloromethylation) Incomplete saturation of HCl.Ensure a steady stream of HCl gas is maintained. Use fresh paraformaldehyde.
Product is Oily/Sticky Presence of mono-chloromethylated impurity or diarylmethane oligomers.Recrystallize from Benzene/Hexane. Ensure temperature did not exceed 70°C (prevents polymerization).
Incomplete Cyanation Steric hindrance or wet solvent.Add 5-10 mol% KI (Finkelstein activation). Ensure DMF is anhydrous. Increase time to 12h.
Dark/Black Reaction (Cyanation) Oxidation of substrate or polymerization of DMF.Degas DMF with Nitrogen before use. Keep temperature below 100°C.

References

  • Blanc Chloromethylation Mechanism & Scope

    • Blanc, G. L. (1923).[2] Bulletin de la Société Chimique de France, 33, 313.[2]

    • Organic Chemistry Portal: Blanc Reaction.[4][5] Available at: [Link]

  • Synthesis of 3,6-bis(chloromethyl)durene: Rhoads, S. J., et al. (1980). "Alkylation of Durene." Journal of Organic Chemistry. (Standard reference for conditions).
  • Cyanation of Sterically Hindered Benzyl Chlorides

    • Friedman, L., & Shechter, H. (1960). "Preparation of Nitriles from Halides and Sodium Cyanide in Dimethyl Sulfoxide." Journal of Organic Chemistry, 25(6), 877–879.
    • Organic Chemistry Portal: Cyanation. Available at: [Link]

  • Tetrakis-functionalization (Side-chain Context)

    • Jene, P. G., & Ibers, J. A. (2000).[6][7] "Model porphyrin precursors: 1,2,4,5-tetrakis(cyanomethyl)benzene..." Acta Crystallographica Section C. (Describes the tetra-cyano derivative synthesis via radical bromination precursor).

Sources

Application

Protocol for cyanation of 1,4-bis(chloromethyl)durene

Application Note: High-Efficiency Cyanation of 1,4-Bis(chloromethyl)durene Part 1: Executive Summary & Strategic Context Subject: Protocol for the synthesis of 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile (CAS: 1675-71-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cyanation of 1,4-Bis(chloromethyl)durene

Part 1: Executive Summary & Strategic Context

Subject: Protocol for the synthesis of 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile (CAS: 1675-71-4) via nucleophilic substitution of 1,4-bis(chloromethyl)durene .

Context: The transformation of 1,4-bis(chloromethyl)durene into its dinitrile derivative is a critical intermediate step in the synthesis of sterically crowded molecular machines, rotaxanes, and rigid linkers for Metal-Organic Frameworks (MOFs). While standard benzylic substitutions are routine, the durene core presents a unique challenge: steric crowding . The four methyl groups ortho to the reaction centers create a hydrophobic and sterically hindered environment that retards


 attack and lowers solubility in polar protic solvents.

The Solution: This guide rejects the standard aqueous/ethanolic cyanide reflux methods (which often fail due to poor substrate solubility) in favor of a Dipolar Aprotic Solvent System (DMSO) . This approach leverages the "naked anion" effect to accelerate reaction kinetics despite steric hindrance.

Part 2: Safety Directive - The "Cyanide Protocol"

WARNING: FATAL RISK Sodium Cyanide (NaCN) and Potassium Cyanide (KCN) are rapidly fatal if inhaled, ingested, or absorbed through the skin. Contact with acid releases Hydrogen Cyanide (HCN) gas, which causes immediate respiratory failure.

Mandatory Safety Architecture:

  • The Buddy System: Never work alone. A second researcher must be present and aware of the "Man Down" protocol.

  • HCN Monitoring: Portable HCN detectors must be worn on the lapel. Alarm set point: 4.7 ppm.

  • The "No-Acid" Zone: Remove all acidic sources (including weak acids like silica gel or ammonium chloride) from the fume hood before introducing cyanide.

  • Quench Station: Prepare a quench bath before starting the reaction:

    • Composition: 10% Sodium Hypochlorite (Bleach) + Sodium Hydroxide (pH > 12).

    • Function: Oxidizes Cyanide (

      
      ) to Cyanate (
      
      
      
      ), which is significantly less toxic.

Part 3: Experimental Protocol (Method A - Recommended)

Methodology: Homogeneous Nucleophilic Substitution in DMSO. Rationale: DMSO solvates the durene cation efficiently while poorly solvating the cyanide anion. This leaves the


 "naked" and highly reactive, compensating for the steric bulk of the durene methyls.
Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
1,4-Bis(chloromethyl)durene Substrate1.0231.1610.0 g
Sodium Cyanide (NaCN) Nucleophile3.049.016.36 g
DMSO (Anhydrous) SolventN/AN/A100 mL (10 vol)
Water QuenchN/AN/A500 mL
Step-by-Step Workflow
  • Dissolution:

    • Charge a 250 mL 3-neck round-bottom flask (RBF) with 1,4-bis(chloromethyl)durene (10.0 g).

    • Add DMSO (80 mL). Stir at Room Temperature (RT) until fully dissolved. Note: Durene derivatives are highly soluble in DMSO.

  • Reagent Addition (Exotherm Control):

    • CRITICAL: In a separate vial, slurry the NaCN (6.36 g) in the remaining DMSO (20 mL).

    • Add the NaCN slurry to the RBF portion-wise over 15 minutes.

    • Observation: The reaction is mildly exothermic. Monitor internal temperature; do not exceed 40°C during addition.

  • Reaction Phase:

    • Heat the mixture to 80°C .

    • Stir vigorously for 4–6 hours .

    • Monitoring: Check conversion via TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting dichloride (

      
      ) should disappear, replaced by the dinitrile (
      
      
      
      ).
  • Workup (Precipitation):

    • Cool the reaction mixture to RT.

    • Pour the dark reaction mixture slowly into 500 mL of vigorously stirred ice-water .

    • Result: The product is hydrophobic and will precipitate immediately as a tan/off-white solid.

    • Stir for 30 minutes to dissolve residual salts.

  • Isolation & Waste Management:

    • Filter the solid using a sintered glass funnel.

    • Wash 1: Water (3 x 50 mL) to remove DMSO and excess cyanide.

    • Wash 2: Cold Ethanol (1 x 20 mL) to remove organic impurities.

    • Waste Treatment: Immediately treat the filtrate (mother liquor) with the Bleach/NaOH quench solution.

  • Purification:

    • Recrystallize the crude solid from Ethanol or Acetonitrile .

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 85–92%.

Part 4: Alternative Protocol (Method B - Phase Transfer)

Methodology: Liquid-Liquid Phase Transfer Catalysis (PTC). Rationale: Use this method if anhydrous DMSO is unavailable or if strict water-free conditions cannot be maintained. It is slower but safer regarding solvent handling.

  • Solvent System: Dichloromethane (DCM) / Water (1:1 ratio).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • Procedure:

    • Dissolve substrate in DCM.

    • Dissolve NaCN (4.0 equiv) in Water.

    • Add TBAB.

    • Reflux (40°C) with maximum stirring speed (vortex essential) for 12–18 hours.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over

    
    .[1] Evaporate.
    

Part 5: Characterization & Validation

Since melting points for this specific derivative vary in literature (often confused with the mono-nitrile), NMR is the primary validation tool .

TechniqueExpected SignalInterpretation
1H NMR (

)

2.30 ppm (s, 12H)
Four methyl groups on the aromatic ring (Durene core).
1H NMR (

)

3.75 ppm (s, 4H)
Methylene protons (

). Shifted upfield from Cl-precursor (

ppm).
13C NMR

~118 ppm
Nitrile Carbon (

).
IR (ATR)

Sharp, weak band characteristic of unconjugated nitrile stretch.

Part 6: Visualizations

Figure 1: Reaction Logic & Mechanism

The diagram below illustrates the


 pathway, highlighting the role of DMSO in solvating the cation to overcome the steric bulk of the ortho-methyl groups.

ReactionMechanism Substrate 1,4-Bis(chloromethyl)durene (Sterically Crowded) TS Transition State (SN2 Attack) Substrate->TS + NaCN DMSO DMSO Solvent (Cation Solvation) DMSO->TS Accelerates Rate Cyanide NaCN ('Naked' Nucleophile) Cyanide->TS Product 1,4-Bis(cyanomethyl)durene (Dinitrile) TS->Product - NaCl

Caption: Mechanistic flow of the cyanation reaction. DMSO strips the sodium cation, exposing the cyanide anion for a potent attack on the benzylic carbon despite the steric hindrance of the durene methyls.

Figure 2: Process Safety & Workflow

This flowchart defines the critical path from setup to waste disposal, emphasizing the safety checkpoints.

SafetyWorkflow Start Start: Safety Check (HCN Detector + Buddy System) Setup Setup: No Acids in Hood Prepare Bleach Quench Bath Start->Setup Reaction Reaction: 80°C in DMSO (Closed System) Setup->Reaction Quench Workup: Pour into Ice Water Precipitate Product Reaction->Quench Filtration Filtration: Isolate Solid Quench->Filtration Waste Waste: Treat Filtrate with Bleach (pH > 12) Filtration->Waste Mother Liquor FinalProd Recrystallization (Ethanol) Filtration->FinalProd Solid Cake

Caption: Operational workflow emphasizing the "No Acid" rule and the critical bleach quenching step for cyanide waste streams.

Part 7: References

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. Link

    • Core Reference: Establishes DMSO as the premier solvent for accelerating cyanide substitutions on hindered halides.

  • Adams, R., & Thal, A. F. (1922). Benzyl Cyanide.[1][2] Organic Syntheses, 2, 9. Link

    • Foundational Protocol: The classic benzylic cyanation method, adapted here for the durene derivative.

  • Suzuki, H., et al. (1974). The Reaction of Polysubstituted Aromatics. Bulletin of the Chemical Society of Japan.

    • Substrate Specificity: Discusses the reactivity patterns of polymethylbenzenes (durene derivatives) in nucleophilic substitutions.

  • Sigma-Aldrich. (2025). Product Specification: 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile (CAS 1675-71-4).[3] Link

    • Validation: Confirms the commercial availability and identity of the target dinitrile product.

Sources

Method

Hydrolysis of durene diacetonitrile to tetramethylterephthalic acid

Application Note: Hydrolysis of Sterically Hindered Durene Nitriles to Tetramethylterephthalic Acid Part 1: Executive Summary & Strategic Analysis The Challenge: Steric Inhibition of Resonance and Attack Synthesizing Tet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis of Sterically Hindered Durene Nitriles to Tetramethylterephthalic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: Steric Inhibition of Resonance and Attack Synthesizing Tetramethylterephthalic acid (TMTPA) from its nitrile precursors presents a classic problem in physical organic chemistry: ortho-substituent steric hindrance .

The starting material referenced, "Durene diacetonitrile," presents a critical nomenclature and chemical pathway decision point. Durene (1,2,4,5-tetramethylbenzene) derivatives are heavily substituted. The four methyl groups create a "picket fence" around the functional groups at positions 1 and 4. This prevents the coplanarity required for resonance stabilization of intermediates and physically blocks the approach of nucleophiles (water/hydroxide) required for hydrolysis.

Standard aqueous hydrolysis (refluxing HCl or NaOH) will fail or stall at the amide stage (Tetramethylterephthalamide) because the activation energy required to form the tetrahedral intermediate is significantly raised by the methyl bulk.

The Solution: High-Temperature Glycolytic Hydrolysis To overcome this barrier, we must utilize a High-Temperature Alkaline Glycolysis protocol. By replacing water with ethylene glycol (boiling point ~197°C) as the solvent, we can achieve reaction temperatures nearly double that of aqueous reflux, providing the thermal energy necessary to surmount the steric activation barrier.

Part 2: Precursor Verification & Pathway Correction

CRITICAL CHECKPOINT: Before proceeding, you must verify your starting material structure. The term "Durene diacetonitrile" is chemically ambiguous in this context.

ScenarioStarting Material NameStructureReaction Type RequiredProtocol Status
A (Likely) Tetramethylterephthalonitrile

(Cyano groups on ring)
Hydrolysis FOLLOW PROTOCOL BELOW
B (Literal) Durene Diacetonitrile

(Cyanomethyl groups)
Oxidative Degradation STOP. Hydrolysis yields Diacetic Acid, not Terephthalic.

Note: This guide focuses on Scenario A , the direct hydrolysis of the nitrile attached to the durene core to yield the terephthalic acid.

Part 3: Mechanism & Workflow Visualization

The hydrolysis proceeds via a base-catalyzed mechanism. The high temperature is required to force the hydroxide attack on the nitrile carbon, which is shielded by the ortho-methyl groups.

G cluster_sterics Steric Barrier Start Tetramethylterephthalonitrile (Durene Dinitrile) Step1 Nucleophilic Attack (OH- @ >180°C) Start->Step1 KOH/Glycol Inter1 Imidate Intermediate (Sterically Strained) Step1->Inter1 Step2 Tautomerization & Hydrolysis Inter1->Step2 Amide Tetramethylterephthalamide (Stable Intermediate) Step2->Amide -NH3 Step3 Second Hydrolysis (Rate Limiting Step) Amide->Step3 Prolonged Heat Salt Disodium Tetramethylterephthalate Step3->Salt Acidification Acidification (HCl) Salt->Acidification Final Tetramethylterephthalic Acid (Target) Acidification->Final

Caption: Reaction pathway illustrating the high-energy barrier at the nucleophilic attack stage due to ortho-methyl steric hindrance.

Part 4: Experimental Protocol

Method: High-Temperature Alkaline Hydrolysis in Ethylene Glycol

Safety Warning: This reaction operates at ~190°C. Ethylene glycol is toxic. Ammonia gas is evolved; perform in a well-ventilated fume hood.

Reagents:

  • Substrate: Tetramethylterephthalonitrile (10.0 mmol, ~1.84 g)

  • Solvent: Ethylene Glycol (Reagent Grade, 30 mL)

  • Base: Potassium Hydroxide (KOH) pellets (80.0 mmol, ~4.5 g) – Excess required.

  • Quench: Distilled Water, Concentrated HCl (12M).

Equipment:

  • 50 mL Round Bottom Flask (2-neck)

  • Reflux Condenser (air-cooled or high-temp oil cooled preferred)

  • Oil Bath or Heating Mantle capable of 200°C

  • Magnetic Stir Bar[1]

Step-by-Step Procedure:

  • Dissolution:

    • Charge the flask with Ethylene Glycol (30 mL) and KOH pellets (4.5 g).

    • Heat to 100°C with stirring until KOH is completely dissolved. Note: The solution will be viscous.

  • Substrate Addition:

    • Add Tetramethylterephthalonitrile (1.84 g) to the hot alkaline solution.

    • Observation: The nitrile may not dissolve immediately.

  • The "Hard" Reflux:

    • Raise the temperature to 180°C - 190°C . A gentle reflux of ethylene glycol should be observed.

    • Time: Maintain this temperature for 12–24 hours .

    • Monitoring: Monitor ammonia evolution (damp pH paper at the top of the condenser will turn blue). The reaction is complete when ammonia evolution ceases and the solution becomes homogeneous (clearing of the suspension).

  • Work-up:

    • Cool the reaction mixture to ~80°C.

    • Pour the glycol mixture into 100 mL of ice-cold distilled water . The potassium salt of the acid should be soluble.

    • Filtration (Optional): If any unreacted insoluble material remains (amide or nitrile), filter it off now.

  • Precipitation:

    • Slowly acidify the aqueous filtrate with Concentrated HCl dropwise with vigorous stirring.

    • Target pH: < 1.

    • A voluminous white precipitate (Tetramethylterephthalic acid) will form.

  • Isolation & Purification:

    • Filter the white solid using a Büchner funnel.

    • Wash: Wash copiously with water (3 x 50 mL) to remove trapped ethylene glycol and salts.

    • Drying: Dry in a vacuum oven at 80°C for 6 hours.

    • Recrystallization (if needed): The product can be recrystallized from hot acetic acid or DMF/Water mixtures, though the crude yield is typically high purity >95%.

Part 5: Analytical Validation (QC)

To ensure the protocol was successful, compare the product against these expected parameters.

ParameterTetramethylterephthalonitrile (Start)Tetramethylterephthalic Acid (Product)
Appearance White crystalline solidWhite powder
Melting Point ~298°C>300°C (Sublimes/Decomposes)
IR Spectroscopy Sharp peak at 2220 cm⁻¹ (C≡N stretch)Broad band 2500–3300 cm⁻¹ (O-H); Strong 1690 cm⁻¹ (C=O)
Solubility Soluble in organic solvents (CHCl₃)Insoluble in CHCl₃; Soluble in DMSO, dilute NaOH
1H NMR (DMSO-d6) Methyl singlet ~2.4 ppmMethyl singlet ~2.2 ppm; Acid proton broad singlet >12 ppm

Troubleshooting Guide:

  • Issue: Product melts < 250°C.

    • Cause: Incomplete hydrolysis; product is likely the intermediate amide (Tetramethylterephthalamide).

    • Fix: Return solid to flask, add fresh KOH/Glycol, and reflux at 190°C for an additional 12 hours.

  • Issue: Low Yield.

    • Cause: Product trapped in glycol or not fully precipitated.

    • Fix: Ensure the final aqueous volume is minimized before acidification, or perform an ether extraction on the acidified aqueous layer (though TMTPA solubility in ether is low).

Part 6: References

  • Synthesis of Hindered Acids:

    • Source: PrepChem. "Synthesis of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic Acid."

    • Relevance: Confirms the stability of the target acid and alternative oxidative routes.

    • URL:[Link]

  • Hydrolysis of Hindered Nitriles (General Methodology):

    • Source: The Journal of Organic Chemistry. "Platinum-Catalyzed Selective Hydration of Hindered Nitriles." (Context for difficulty of hydrolysis).

    • Relevance: Establishes the kinetic difficulty of hydrolyzing nitriles with ortho-substitution.

    • URL:[Link]

  • Durene Chemistry & Nomenclature:

    • Source: PubChem.[2] "Durene | C10H14."[2][3][4][5]

    • Relevance: Verification of the durene scaffold and steric environment.

    • URL:[Link][5]

  • Alkaline Hydrolysis Mechanisms:

    • Source: Chemistry LibreTexts. "Hydrolysis of Nitriles."

    • Relevance: Foundational mechanism for base-catalyzed conversion of nitrile to carboxylate.

    • URL:[Link]

Sources

Application

Using 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile as a polymer intermediate

Application Note: 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile as a High-Performance Polymer Intermediate Executive Summary 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile (CAS: 1675-71-4) is a specialized bifunctional in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile as a High-Performance Polymer Intermediate

Executive Summary

2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile (CAS: 1675-71-4) is a specialized bifunctional intermediate derived from durene (1,2,4,5-tetramethylbenzene). Unlike standard aromatic dinitriles, this molecule features a fully substituted "tetramethyl" core that introduces significant steric hindrance and structural rigidity.

This guide details the protocols for utilizing this intermediate to synthesize Sterically Crowded High-Performance Polymers . The methyl groups at the 2,3,5,6 positions disrupt efficient chain packing, leading to polymers with:

  • Enhanced Solubility: Disrupted

    
    -
    
    
    
    stacking improves solubility in organic solvents.
  • Increased Free Volume: Critical for gas separation membranes and low-dielectric materials.

  • High Thermal Stability: The aromatic core maintains high degradation temperatures (

    
    ).
    

Material Specifications & Pre-Synthesis QC

Before initiating polymerization or functionalization, the intermediate must meet strict purity standards to prevent chain termination.

PropertySpecificationMethod
Chemical Name 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrileN/A
CAS Number 1675-71-4N/A
Molecular Weight 212.29 g/mol Calc.[1]
Appearance White to off-white crystalline solidVisual
Purity (GC/HPLC) > 99.5% (Monomer Grade)GC-FID / HPLC-UV
Melting Point 215–218 °CDSC
Water Content < 0.05%Karl Fischer

Quality Control Protocol:

  • Recrystallization: If purity is <99.0%, recrystallize from a mixture of Ethanol/Toluene (80:20 v/v).

  • Drying: Dry under vacuum at 60°C for 12 hours to remove residual solvent, which can act as a chain terminator in polycondensation.

Functionalization Pathways

The nitrile groups (-CN) are latent functionalities. For polymer synthesis, they must be converted into Carboxylic Acids (for polyesters/polyamides) or Amines (for polyamides/polyurethanes).

Pathway A: Hydrolysis to 2,3,5,6-Tetramethyl-1,4-phenylenediacetic Acid

Target Application: High-temperature polyesters and polyamides.

Mechanism: The steric bulk of the four methyl groups shields the benzylic positions, requiring vigorous conditions for complete hydrolysis compared to standard benzyl cyanides.

Protocol:

  • Setup: 1L Round-bottom flask with mechanical stirrer and reflux condenser.

  • Reagents:

    • Intermediate (Nitrile): 50 g (0.235 mol)

    • Acetic Acid (Glacial): 200 mL

    • Sulfuric Acid (Conc.): 150 mL

    • Water: 150 mL

  • Procedure:

    • Suspend the nitrile in the Acetic Acid/Water mixture.

    • Slowly add Sulfuric Acid (exothermic).

    • Reflux at 110–120°C for 24–48 hours . Monitor by TLC (disappearance of nitrile spot).

    • Note: The tetramethyl core slows the reaction; standard 3-hour hydrolysis is insufficient.

  • Workup:

    • Pour the reaction mixture into 1L of crushed ice.

    • Filter the white precipitate.[2]

    • Wash with cold water (3 x 200 mL) until pH is neutral.

    • Recrystallize from Dioxane or Acetic Acid to obtain the Diacid monomer.

Pathway B: Reduction to 2,3,5,6-Tetramethyl-1,4-phenylenediethylamine

Target Application: Polyamides with flexible spacers.

Protocol:

  • Reagents: LiAlH₄ (excess) in dry THF.

  • Procedure:

    • Add nitrile solution dropwise to LiAlH₄ suspension at 0°C under Argon.

    • Reflux for 12 hours.

    • Quench carefully with Fieser method (Water, 15% NaOH, Water).

  • Purification: Distillation under high vacuum is required to isolate the pure diamine.

Polymerization Application: Sterically Hindered Polyamide

This protocol describes the synthesis of a novel polyamide using the Diacid derived from Pathway A and a standard diamine (e.g., 1,6-hexanediamine).

Rationale: The "Durene-like" core prevents the polyamide chains from packing tightly (crystallizing too densely), improving solubility while maintaining a high Glass Transition Temperature (


).

Step-by-Step Melt Polycondensation:

  • Salt Formation:

    • Dissolve Equimolar amounts of 2,3,5,6-Tetramethyl-1,4-phenylenediacetic acid and 1,6-Hexanediamine in boiling Ethanol.

    • Cool to precipitate the "Nylon Salt." Filter and dry.

    • Why? Ensures exact 1:1 stoichiometry, critical for high molecular weight.

  • Polymerization:

    • Place the salt in a glass ampoule or autoclave.

    • Stage 1 (Pre-polymerization): Heat to 220°C under Nitrogen for 1 hour. (Water evolves).

    • Stage 2 (Vacuum Finish): Increase temperature to 260°C and apply vacuum (<1 mmHg) for 2 hours.

    • Note: The melt viscosity will be higher than standard Nylon 6,6 due to chain stiffness.

  • Isolation:

    • Cool under Nitrogen.

    • Chip the polymer and wash with Methanol to remove oligomers.

Critical Process Visuals

Figure 1: Synthesis & Functionalization Logic Flow

SynthesisFlow Durene Durene (1,2,4,5-Tetramethylbenzene) Precursor 1,4-Bis(chloromethyl)- 2,3,5,6-tetramethylbenzene Durene->Precursor Chloromethylation (HCHO, HCl) Nitrile 2,3,5,6-Tetramethyl- 1,4-benzenediacetonitrile (Target Intermediate) Precursor->Nitrile Cyanation (NaCN, Phase Transfer) Diacid Diacid Derivative (For Polyesters) Nitrile->Diacid Hydrolysis (H2SO4, AcOH) Diamine Diamine Derivative (For Polyamides) Nitrile->Diamine Reduction (LiAlH4 or H2/Cat) Polymer High-Performance Polymer Diacid->Polymer Polycondensation Diamine->Polymer Polycondensation

Caption: Transformation pathway from raw Durene to high-value polymer monomers via the nitrile intermediate.[1][3][4][5][6]

Figure 2: Steric Hindrance Concept

StericEffect Standard Standard Benzene Core (Planar, Stacks Well) Tetramethyl Tetramethyl Core (Sterically Crowded) Standard->Tetramethyl Add 4 Methyl Groups Effect Disrupted Packing Increased Solubility High Free Volume Tetramethyl->Effect Result in Polymer

Caption: The "Tetramethyl Effect" prevents efficient chain packing, creating free volume.

References

  • Synthesis of Durene Derivatives

    • Smith, L. I., & MacMullen, C. W. (1936). "Poly-methylbenzenes. XIV. The Reaction between Methyl-substituted Benzenes and Alkyl Chlorides." Journal of the American Chemical Society. Link (Foundational chemistry for durene functionalization).

  • Hydrolysis of Sterically Hindered Nitriles

    • Adams, R., & Thal, A. F.[7] (1922). "Phenylacetic Acid."[2][6][7] Organic Syntheses, Coll.[7] Vol. 1, p. 436. Link (Base protocol adapted for hindered analogs).

  • Polyimides and Steric Hindrance

    • Heck, R., et al.[8] (2014).[8] "A comparison of homopolymer and block copolymer structure in 6FDA-based polyimides." Polymer.[5][8][9] Link (Discusses the effect of durene-diamine on chain packing and free volume).

  • Material Safety Data

    • PubChem CID 1675-71-4. "2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile." Link

Sources

Method

Application Note: High-Fidelity Synthesis of Sterically Crowded Polyimides using Durene Derivatives

Executive Summary: The Solubility-Stability Paradox Polyimides (PI) are the gold standard for thermal and chemical stability in biomedical and electronic applications. However, their rigid aromatic backbones typically re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

Polyimides (PI) are the gold standard for thermal and chemical stability in biomedical and electronic applications. However, their rigid aromatic backbones typically render them insoluble and deeply colored (yellow/brown) due to strong interchain Charge Transfer Complexes (CTCs). This limits their utility in solution-processed applications such as optoelectronics or spray-coatable dielectric layers.

This guide details the synthesis of sterically crowded polyimides using durene derivatives (specifically 2,3,5,6-tetramethyl-1,4-phenylenediamine). By introducing bulky methyl groups ortho to the amine functionality, we engineer a "twisted" polymer backbone. This steric crowding disrupts chain packing and CTC formation, yielding optically transparent, soluble polyimides without sacrificing the class-defining thermal stability (


C).

Strategic Rationale: The "Durene Effect"

The core mechanism relies on the Free Volume Theory . Standard polyimides (e.g., PMDA-ODA) pack tightly. Durene-based monomers introduce four methyl groups that act as "molecular elbows," forcing the imide rings out of coplanarity with the phenyl rings.

Mechanism of Action[1]
  • CTC Disruption: The twist angle (

    
    ) between donor (diamine) and acceptor (dianhydride) moieties increases, reducing orbital overlap and preventing the formation of color-causing CTCs.
    
  • Solubility Enhancement: The increased Fractional Free Volume (FFV) allows solvent penetration, rendering the polymer soluble in NMP, DMAc, and occasionally CHCl

    
    .
    

DureneEffect Start Standard PI (Planar Stacking) Durene Add Durene (Tetramethyl Substitution) Start->Durene Modification Steric Steric Hindrance (Ortho-Methyls) Durene->Steric Twist Backbone Twisting (Non-Coplanar) Steric->Twist Forces Rotation Result1 Disrupted CTC (Colorless/Transparent) Twist->Result1 Reduces Orbital Overlap Result2 Increased Free Volume (Soluble) Twist->Result2 Reduces Packing Density

Figure 1: Mechanistic flow illustrating how durene substitution alters polymer architecture to improve optical and solubility properties.

Critical Pre-Synthesis Protocols

Monomer Purification (Non-Negotiable)

The steric hindrance of durene diamine reduces its nucleophilicity. Any impurity will terminate the chain growth early, resulting in brittle oligomers.

  • Reagent: 2,3,5,6-tetramethyl-1,4-phenylenediamine (TMPD).

  • Protocol:

    • Dissolve crude TMPD in boiling ethanol containing 1% (w/v) activated charcoal.

    • Filter hot through Celite to remove oxides/charcoal.

    • Recrystallize twice from ethanol/water (4:1).

    • Final Polish: Vacuum sublimation at 140°C (0.1 mmHg) is highly recommended for optical-grade applications.

    • Target: Melting point sharp at 151–152°C.

Solvent Preparation
  • DMAc (N,N-Dimethylacetamide): Dry over CaH

    
     for 24 hours, distill under reduced pressure, and store over 4Å molecular sieves. Water content must be <50 ppm (verify via Karl Fischer titration).
    

Experimental Protocols

Method A: Two-Step Chemical Imidization (Optical Grade)

Best for: High transparency films, solution-processed coatings.

Scientist’s Note: Due to the steric bulk of the methyl groups, the reaction kinetics of TMPD are slower than standard diamines. The polymerization time must be extended.

Step 1: Polyamic Acid (PAA) Synthesis[1][2]
  • Setup: Flame-dried 3-neck flask, N

    
     inlet, mechanical stirrer (overhead preferred).
    
  • Dissolution: Charge TMPD (10.0 mmol) into the flask. Add anhydrous DMAc to achieve 15-20 wt% solid content. Stir until fully dissolved.

  • Dianhydride Addition: Add 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) (10.0 mmol) in five equal portions over 1 hour.

    • Why? Prevents local hotspots and gelation.

  • Reaction: Stir at room temperature for 24 hours .

    • Checkpoint: If viscosity does not increase significantly after 12 hours, gently heat to 40-50°C for 2 hours to overcome the activation energy barrier caused by steric hindrance [1].

Step 2: Chemical Imidization[1][3]
  • Reagents: Add Acetic Anhydride (100 mmol, 10x excess) and Pyridine (100 mmol, 10x excess) to the PAA solution.

  • Conditions: Stir at room temperature for 24 hours, then heat to 60°C for 4 hours to ensure closure of sterically hindered rings.

  • Workup: Pour the viscous solution into a blender containing Methanol/Water (1:1).

  • Purification: Filter the white fibrous precipitate. Wash with hot methanol. Dry in vacuum oven at 150°C for 12 hours.

Method B: One-Step High-Temperature Synthesis (Structural Grade)

Best for: Maximizing molecular weight in highly hindered systems where PAA equilibrium is unfavorable.

  • Solvent System: m-Cresol containing Isoquinoline (catalyst, 2-3 drops).

  • Procedure:

    • Mix TMPD and Dianhydride (e.g., BPDA) in m-Cresol (10-15 wt%).

    • Heat to 80°C for 1 hour (homogenization).

    • Ramp to 200°C and hold for 6-8 hours.

    • Mechanism:[4][5][6][7] The high temperature drives the water of imidization out immediately, pushing the equilibrium toward polymer formation [2].

  • Workup: Precipitate into Ethanol.

Workflow Visualization

SynthesisWorkflow Monomers Purified Monomers (TMPD + 6FDA/BPDA) SolventSelect Select Solvent System Monomers->SolventSelect PathA Method A: Two-Step (DMAc, N2) SolventSelect->PathA Optical/Film PathB Method B: One-Step (m-Cresol, Isoquinoline) SolventSelect->PathB High MW/Bulk PAA Polyamic Acid (PAA) 24h @ RT (Viscous) PathA->PAA ChemImid Chemical Imidization (Ac2O / Pyridine) PAA->ChemImid PrecipA Precipitation (MeOH/H2O) ChemImid->PrecipA HighTemp High Temp Reaction 200°C, 8h PathB->HighTemp PrecipB Precipitation (Ethanol) HighTemp->PrecipB

Figure 2: Decision tree for selecting the optimal synthesis route based on application requirements.

Characterization & Validation Standards

To ensure the protocol was successful, the synthesized PI must meet the following benchmarks.

Solubility & Thermal Data

Comparison of Standard PI (PMDA-ODA) vs. Durene-Modified PI (6FDA-TMPD).

PropertyStandard PI (Kapton® Type)Durene PI (6FDA-TMPD)Validation Method
Solubility InsolubleSoluble (DMAc, THF, CHCl

)
10 wt% solution test
Tg (

C)
~380 (No Tg, decomposes)330 - 360DSC (20

C/min)
Td 5% (

C)
550480 - 510TGA (N

)
Cut-off

450 nm (Yellow)340 nm (Colorless)UV-Vis Spectroscopy
Transmittance < 40% @ 450nm> 85% @ 450nmUV-Vis (Film thickness 10

m)
Structural Confirmation (FTIR)

The success of imidization is confirmed by the disappearance of Amide/Acid bands and the appearance of Imide bands.

  • Target Bands:

    • 1780 cm

      
       (C=O[5] Asymmetric Stretch)
      
    • 1720 cm

      
       (C=O[5] Symmetric Stretch)
      
    • 1380 cm

      
       (C-N Stretch)[5]
      
  • Absence Check: Ensure no broad peak at 3000-3500 cm

    
     (OH/NH of PAA), indicating complete imidization [3].
    

Troubleshooting & "Gotchas"

  • Low Molecular Weight (Brittle Films):

    • Cause: Moisture in solvent or impure TMPD.

    • Fix: Re-sublime TMPD. Ensure stoichiometry is exactly 1:1.00.

  • Gelation during PAA synthesis:

    • Cause: Cross-linking or extremely high concentration.

    • Fix: Dilute to 10-12 wt%. Add dianhydride slower.

  • Yellowing in "Colorless" PI:

    • Cause: Oxidation during thermal cure or residual pyridine.

    • Fix: Use Chemical Imidization (Method A). Ensure vacuum drying is thorough.

References

  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science. Link

  • Eastmond, G. C., et al. (1999). Influence of diamine structure on the properties of colorless and transparent polyimides. Polymer. Link

  • Ando, S., et al. (1997). Optical properties of fluorinated polyimides. Journal of Polymer Science Part B: Polymer Physics. Link

  • Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science. Link

Sources

Application

Preparation of 2,3,5,6-tetramethyl-1,4-phenylenediacetic acid

Executive Summary This application note details the optimized synthetic protocol for 2,3,5,6-tetramethyl-1,4-phenylenediacetic acid (H₂TMPDA). This compound is a critical rigid linker used in Crystal Engineering and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 2,3,5,6-tetramethyl-1,4-phenylenediacetic acid (H₂TMPDA). This compound is a critical rigid linker used in Crystal Engineering and the synthesis of Metal-Organic Frameworks (MOFs).[1] Its unique structural features—four methyl groups providing steric bulk and two flexible acetate arms—allow for the construction of highly robust, hydrophobic porous materials.

The protocol described herein utilizes a three-step convergent synthesis starting from commercially available Durene (1,2,4,5-tetramethylbenzene) .[1] Unlike generic preparations, this guide addresses specific solubility challenges and steric hindrance introduced by the tetramethyl backbone, ensuring high yield and purity suitable for crystallographic applications.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Chloromethylation-Cyanation-Hydrolysis pathway.[1] This route is preferred over direct carbonylation due to the high symmetry of the starting material and the avoidance of high-pressure carbon monoxide systems.[1]

Strategic Logic:

  • Chloromethylation: Durene is electron-rich, making it highly susceptible to electrophilic aromatic substitution.[1] We utilize a modified Blanc reaction to install chloromethyl groups at the 3 and 6 positions.[1]

  • Cyanation: The conversion of the chloride to the nitrile is the rate-limiting step due to the steric crowding of the adjacent methyl groups.[1] We employ a phase-transfer catalyst or a dipolar aprotic solvent (DMSO) to drive this S_N2 reaction.[1]

  • Hydrolysis: The final conversion to the acid requires vigorous acidic hydrolysis. Basic hydrolysis is avoided to prevent the formation of insoluble carboxylate salts that trap impurities.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Durene Start: Durene (1,2,4,5-Tetramethylbenzene) Inter1 Intermediate 1: 1,4-Bis(chloromethyl)- 2,3,5,6-tetramethylbenzene Durene->Inter1 Step 1: Chloromethylation (HCHO, HCl, ZnCl2) Inter2 Intermediate 2: 1,4-Bis(cyanomethyl)- 2,3,5,6-tetramethylbenzene Inter1->Inter2 Step 2: Cyanation (NaCN, DMSO, 80°C) Target Target: 2,3,5,6-Tetramethyl- 1,4-phenylenediacetic acid Inter2->Target Step 3: Acid Hydrolysis (H2SO4, AcOH, Reflux)

Caption: Figure 1. Three-step synthetic pathway from Durene to H₂TMPDA.

Safety Assessment (Critical)

  • Bis(chloromethyl) ether (BCME): Step 1 involves formaldehyde and HCl.[1] Their combination can generate BCME, a potent carcinogen.[1] Strict Rule: Always add the Lewis acid catalyst last or use pre-mixed solutions in a well-ventilated fume hood. Never mix high concentrations of formaldehyde and HCl without solvent.[1]

  • Sodium Cyanide: Step 2 uses NaCN.[1] It releases fatal HCN gas upon contact with acid.[1] Protocol: Quench all cyanide waste with bleach (sodium hypochlorite) at pH > 10 before disposal.[1]

  • Exotherms: The chloromethylation of electron-rich durene can be exothermic.[1] Temperature control is vital to prevent polymerization.[1]

Detailed Experimental Protocols

Step 1: Preparation of 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene

Objective: Functionalize the aromatic ring at the open 3,6 positions.

Reagents:

  • Durene (1,2,4,5-tetramethylbenzene): 20.0 g (149 mmol)[1]

  • Paraformaldehyde: 15.0 g (excess)[1][2]

  • Concentrated HCl (37%): 100 mL[1]

  • Zinc Chloride (ZnCl₂): 5.0 g (Catalyst)[1]

  • Solvent: Glacial Acetic Acid (100 mL)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.

  • Mixing: Charge the flask with Durene, Paraformaldehyde, and Glacial Acetic Acid.

  • Activation: Add the Concentrated HCl and ZnCl₂.

  • Reaction: Heat the mixture to 65–70°C for 6–8 hours. Note: Do not exceed 80°C to avoid polymer formation.

  • Quench: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as a white solid.[1][3]

  • Purification: Filter the solid and wash with copious amounts of water. Recrystallize from toluene or benzene.[1]

  • Yield Check: Expected Yield: 60–70%. Melting Point: 194–196°C.[1]

Step 2: Preparation of 1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene

Objective: Nucleophilic substitution of chloride with cyanide.[1]

Reagents:

  • Product from Step 1: 10.0 g (43 mmol)[1]

  • Sodium Cyanide (NaCN): 6.0 g (122 mmol, ~3 eq)[1]

  • Solvent: DMSO (Dimethyl sulfoxide): 80 mL[1]

  • Optional: Tetrabutylammonium bromide (TBAB) as phase transfer catalyst if using Acetone/Water.[1]

Procedure:

  • Dissolution: Dissolve the dichloride (Step 1 product) in DMSO. The solution may require slight warming.[1]

  • Addition: Add NaCN slowly. Caution: Ensure the system is closed to the lab atmosphere but vented through a scrubber.

  • Reaction: Heat to 80–90°C for 4 hours. The steric bulk of the methyl groups requires higher thermal energy than typical benzyl chlorides.

  • Workup: Cool to room temperature and pour slowly into 400 mL of water.

  • Isolation: Filter the resulting precipitate. Wash with water until the filtrate is neutral and free of cyanide (test with AgNO₃).[1]

  • Yield Check: Expected Yield: >85%. Product is often used directly in the next step without recrystallization.[1]

Step 3: Hydrolysis to 2,3,5,6-Tetramethyl-1,4-phenylenediacetic Acid

Objective: Convert the dinitrile to the dicarboxylic acid.[1]

Reagents:

  • Product from Step 2: 8.0 g

  • Sulfuric Acid (H₂SO₄, 60%): 60 mL[1]

  • Glacial Acetic Acid: 40 mL (Co-solvent to improve solubility)

Procedure:

  • Setup: Use a 250 mL round-bottom flask with a high-efficiency reflux condenser.

  • Reflux: Mix the dinitrile, H₂SO₄, and Acetic Acid. Heat to vigorous reflux (approx. 110–120°C) for 12 hours.[1]

  • Observation: The solid will initially float but should eventually dissolve or change texture as it converts to the acid.

  • Precipitation: Cool the mixture and pour into 300 mL of crushed ice/water.

  • Filtration: Collect the crude acid by vacuum filtration.[1]

  • Purification (Critical): The crude product likely contains amide intermediates.[1]

    • Dissolve the solid in 10% NaOH (aq).[1] Filter off any undissolved material (unreacted nitrile).[1]

    • Acidify the filtrate with Conc.[1] HCl to pH 1.[1][4] The pure acid will precipitate.[4]

    • Recrystallize from DMF/Water or DMSO/Water mixture.[1]

Data Summary & Characterization

Table 1: Physicochemical Properties of Intermediates and Target

CompoundFormulaMW ( g/mol )AppearanceMelting PointSolubility Profile
Durene C₁₀H₁₄134.22White Crystals79–80°CSoluble in organics
Dichloride C₁₂H₁₆Cl₂231.16White Needles194–196°CSoluble in Toluene
Dinitrile C₁₄H₁₆N₂212.29Off-white Solid205–208°CSoluble in DMSO
H₂TMPDA C₁₄H₁₈O₄250.29White Powder>260°C (dec)Soluble in DMF, DMSO

Verification Protocol (Self-Validating):

  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the -CH₂CN peak (~4.0 ppm) and appearance of -CH₂COOH (~3.6 ppm).[1]

    • The four methyl groups should appear as a strong singlet around 2.1–2.2 ppm.[1]

    • The acid proton (-COOH) will be a broad singlet at >12 ppm.[1]

  • IR Spectroscopy:

    • Nitrile (Step 2): Sharp peak at ~2250 cm⁻¹.[1]

    • Acid (Step 3): Disappearance of 2250 cm⁻¹; appearance of broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (1700 cm⁻¹).[1]

Troubleshooting & Expert Insights

  • Issue: Low yield in Step 1 (Chloromethylation).

    • Cause: Polymerization of durene or insufficient formaldehyde.[1]

    • Fix: Ensure temperature does not spike above 70°C. Add ZnCl₂ slowly.[1]

  • Issue: Incomplete Hydrolysis (Step 3).

    • Cause: The tetramethyl core makes the nitrile extremely hydrophobic, preventing the aqueous acid from attacking.

    • Fix: Increase the ratio of Glacial Acetic Acid. If standard reflux fails, use a sealed pressure tube at 130°C for 6 hours.

  • Issue: Product Coloration.

    • Cause: Oxidation of the electron-rich aromatic ring.[1]

    • Fix: Perform recrystallization in the presence of a small amount of activated charcoal.

References

  • Organic Syntheses, Coll.[1][5] Vol. 2, p. 100 (1943). Chloromethylation of Aromatic Compounds.[1] (General protocol adaptation for Durene). [Link]

  • Organic Syntheses, Coll.[1][5][6] Vol. 1, p. 436 (1941). Phenylacetic Acid Synthesis via Nitrile Hydrolysis. [Link][1]

  • PubChem Compound Summary. 1,4-Phenylenediacetic acid (General analog properties). [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile

Case ID: TMBDA-SOL-001 Compound: 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile (CAS: 1675-71-4) Common Aliases: 1,4-Bis(cyanomethyl)durene; Durene-diacetonitrile. Support Level: Advanced Research & Development Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TMBDA-SOL-001 Compound: 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile (CAS: 1675-71-4) Common Aliases: 1,4-Bis(cyanomethyl)durene; Durene-diacetonitrile. Support Level: Advanced Research & Development

Introduction: The "Brick Dust" Challenge

You are likely encountering difficulty dissolving 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile (TMBDA-CN) because of the "Durene Effect."

The tetramethyl substitution pattern on the benzene ring creates a highly symmetric, rigid, and electron-rich core. This leads to efficient crystal packing (high lattice energy) and a high melting point (typically >200°C). While the nitrile tails are polar, they are often insufficient to overcome the strong


-

stacking and van der Waals forces of the durene core in standard cold solvents.

This guide provides a tiered solvent strategy and troubleshooting protocols to overcome these thermodynamic barriers.

Module 1: Solvent Selection Matrix

Status: Validated via structural analogs and functional group analysis.

Solvent ClassSpecific SolventSolubility Rating (25°C)Solubility Rating (Hot)Application
Super-Solvents DMSO , DMF , NMP Moderate to HighVery HighNMR, Reactions, Stock Solutions
Nitriles Acetonitrile LowHighRecrystallization (Recommended)
Chlorinated Chloroform, DCMLowModerateExtraction, Flash Column
Aromatics Toluene, XylenesVery LowModerateHot extraction, Co-solvent
Protic Methanol, Ethanol, WaterInsolublePoorAnti-solvents (Precipitation)
Critical Technical Note: The Temperature Delta

TMBDA-CN exhibits a steep solubility curve. It may appear insoluble in Acetonitrile at 25°C but will dissolve completely at 80°C. This property makes Acetonitrile the ideal solvent for purification via recrystallization.

Module 2: Troubleshooting & FAQs

Q1: Why does the compound "crash out" immediately upon cooling?

Diagnosis: Rapid supersaturation. The high lattice energy of the durene core causes the compound to crystallize instantly once the thermal energy drops below a critical threshold. Solution:

  • Insulate glassware: Use a pre-warmed funnel for hot filtration.

  • Slow Cooling: Wrap the flask in foil or place it in a warm oil bath and let it cool to room temperature over 2–3 hours.

  • Co-solvent: Add 10% Toluene to your Acetonitrile. The Toluene disrupts the packing slightly, keeping the compound in solution longer.

Q2: I need to run an NMR, but it won't dissolve in CDCl3.

Diagnosis: Concentration limit. While soluble in Chloroform, the saturation limit is likely too low for a clean 13C-NMR. Solution: Use DMSO-d6 or DMF-d7 . The high polarity and disruption capability of DMSO will solvate the nitrile tails effectively. Heat the NMR tube gently (40°C) if broadening occurs.

Q3: How do I remove the mono-nitrile impurity?

Diagnosis: Incomplete substitution. Synthesis from 1,4-bis(chloromethyl)durene often leaves mono-substituted byproducts. Solution: The di-nitrile (Product) is more symmetric and less soluble than the mono-nitrile.

  • Protocol: Recrystallize from boiling Ethanol/Chloroform (1:1). The mono-nitrile should stay in the mother liquor, while the pure TMBDA-CN crystallizes out.

Module 3: Visual Workflows

Workflow A: Solubility Screening Logic

Use this decision tree to select the correct solvent system for your specific application.

SolubilityLogic Start Start: Define Goal Goal_NMR Goal: NMR/Analysis Start->Goal_NMR Goal_Rxn Goal: Chemical Reaction Start->Goal_Rxn Goal_Purify Goal: Purification Start->Goal_Purify Solv_DMSO Use DMSO-d6 or DMF-d7 (Heat to 40°C) Goal_NMR->Solv_DMSO Solv_Aprotic Use DMF, NMP, or DMSO (High Boiling Point) Goal_Rxn->Solv_Aprotic Action_Test Test Hot Acetonitrile Goal_Purify->Action_Test Solv_Recryst Recrystallization Strategy Result_Soluble Dissolves Hot? YES Action_Test->Result_Soluble Result_Insoluble Dissolves Hot? NO Action_Test->Result_Insoluble Final_MeCN Use Pure MeCN (Slow Cool) Result_Soluble->Final_MeCN Final_DMF Use DMF + Water (Precipitation) Result_Insoluble->Final_DMF

Caption: Decision matrix for solvent selection based on experimental intent.

Workflow B: Purification Protocol (Recrystallization)

Standard operating procedure for high-purity recovery.

Purification Step1 1. Dissolution Suspend Crude in Acetonitrile (10 mL/g) Heat to Reflux (82°C) Step2 2. Hot Filtration Filter rapidly through pre-warmed funnel Remove insoluble mechanical impurities Step1->Step2 Soln. Clear? Step3 3. Crystallization Allow filtrate to cool to RT (2 hrs) Then cool to 0°C (1 hr) Step2->Step3 Filtrate Step4 4. Collection Filter white crystals Wash with cold Ethanol Step3->Step4 Precipitate

Caption: Step-by-step recrystallization protocol for TMBDA-CN.

Module 4: Validated Protocols

Protocol A: Binary Solvent Recrystallization

Use this if pure Acetonitrile fails to yield clean crystals.

  • Dissolution: Dissolve 1.0 g of crude TMBDA-CN in 5 mL of DMF at 60°C.

  • Anti-Solvent Addition: Slowly add Water (dropwise) or Methanol to the hot solution until a faint turbidity (cloudiness) persists.

  • Re-dissolution: Add 0.5 mL of pure DMF to clear the solution.

  • Crystallization: Remove heat and allow the vessel to cool undisturbed.

  • Yield: Expect 70–85% recovery of high-purity crystals.

Protocol B: Synthesis Cleanup (From Chloromethyl Precursor)

Context: Synthesizing TMBDA-CN from 1,4-bis(chloromethyl)durene. The reaction is typically performed in Ethanol/Water or Acetone/Water with NaCN.

  • Issue: The product precipitates during the reaction, trapping salts (NaCl).

  • Fix:

    • Filter the crude reaction mixture.

    • Wash the solid cake extensively with Water (to remove NaCl).

    • Wash with Cold Ethanol (to remove unreacted starting material).

    • Dry, then proceed to Protocol A for final polishing.

References

  • Compound Registry: 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile. National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101606830. [Link]

  • Precursor Synthesis: 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene. PrepChem. (Standard procedure for chloromethylation of durene). [Link]

  • General Methodology:Recrystallization of Aromatic Nitriles. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
  • Analogous Chemistry: Synthesis of 2,3,5,6-Tetramethyl-terephthalic Acid. (Describes the hydrolysis of the nitrile, confirming the high stability and lattice energy of the core). [Link]

Optimization

Technical Support Center: Cyanation of Bis(bromomethyl)durene

Ticket ID: #CYN-DUR-882 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 1,2,4,5-tetramethyl-3,6-bis(cyanomethyl)benzene synthesis Executive Summary & Reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYN-DUR-882 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 1,2,4,5-tetramethyl-3,6-bis(cyanomethyl)benzene synthesis

Executive Summary & Reaction Logic

You are attempting to convert 1,2,4,5-tetramethyl-3,6-bis(bromomethyl)benzene (bis(bromomethyl)durene) into its corresponding dinitrile.

The Challenge: While this is a standard nucleophilic substitution (


), the durene core introduces unique challenges compared to simple benzyl bromides:
  • Steric Crowding: The four methyl groups on the ring create a "picket fence" effect, retarding the approach of the nucleophile.

  • Solubility Mismatch: The non-polar durene backbone resists dissolution in the highly polar solvents required for cyanide salts, leading to heterogeneous mixtures that favor mono-substitution.

  • Side Reactions: The electron-rich ring stabilizes benzylic carbocations, increasing the risk of hydrolysis (to alcohols/amides) or competitive dimerization if the reaction runs too hot.

Standard Operating Procedures (SOPs)

We recommend two distinct protocols. Method A is the industry standard for speed. Method B is a Phase Transfer Catalysis (PTC) method recommended if you are experiencing difficult purification or low yields due to hydrolysis.

Method A: Homogeneous Substitution (Standard)

Best for: Small scales (<5g), rapid screening.

  • Reagents: NaCN (2.5 - 3.0 equiv), Dry DMF or DMSO.

  • Concentration: 0.2 M (relative to substrate).

  • Temp: 60–80°C.

  • Time: 4–12 hours.

Method B: Phase Transfer Catalysis (High Purity)

Best for: Scale-up (>10g), avoiding hydrolysis, easier workup.

  • Reagents: NaCN (3.0 equiv), TBAB (10 mol%), DCM/Water (1:1 v/v).

  • Temp: Reflux (approx. 40°C).[1]

  • Time: 12–24 hours.

  • Mechanism: The TBAB (Tetrabutylammonium bromide) shuttles the cyanide ion from the aqueous phase into the organic phase (DCM) where the substrate is dissolved. This keeps the substrate "dry" until the moment of reaction, reducing hydrolysis.

Workflow Visualization

The following diagram outlines the critical decision points in the workflow.

ReactionWorkflow Start Start: Bis(bromomethyl)durene Choice Select Method Start->Choice MethodA Method A: NaCN in DMF (Homogeneous, Fast) Choice->MethodA Speed Priority MethodB Method B: DCM/Water + TBAB (Biphasic, High Purity) Choice->MethodB Purity Priority HeatA Heat to 60-80°C Monitor TLC MethodA->HeatA QuenchA Quench: Pour into Ice/Water (Precipitation) HeatA->QuenchA Crude Crude Dinitrile (Sticky Solid) QuenchA->Crude HeatB Reflux (40°C) Vigorous Stirring MethodB->HeatB SepB Separate Organic Layer Wash with Water HeatB->SepB SepB->Crude Purify Recrystallization (Ethanol or Toluene) Crude->Purify Final Pure Product Purify->Final

Caption: Decision logic for selecting between Homogeneous (DMF) and Biphasic (PTC) cyanation protocols.

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of "mono-cyano" impurity. How do I push the reaction to completion?

Diagnosis: This is the "Kinetic Trap." The first substitution is fast, but the second is slower due to sterics and solubility changes. Solution:

  • Increase Stoichiometry: Ensure you are using at least 3.0 equivalents of NaCN.

  • Temperature Ramp: Start the reaction at 40°C for 2 hours (to secure the first substitution), then ramp to 80°C for the remaining time.

  • Chase Catalyst: Add 5 mol% NaI (Sodium Iodide). The iodide displaces the bromide to form a more reactive benzylic iodide in situ (Finkelstein condition), which reacts faster with cyanide.

Q2: My product is a sticky brown tar instead of a white solid.

Diagnosis: This indicates polymerization or oxidative degradation. Benzylic nitriles are susceptible to oxidation at the


-position under basic conditions in the presence of air.
Solution: 
  • Degas Solvents: You must sparge your DMF or Water/DCM with nitrogen/argon for 15 minutes before adding reagents.

  • Light Exclusion: Wrap the flask in foil. Benzylic halides can undergo radical decomposition under ambient light.

  • Workup Modification: Do not heat the crude material excessively during solvent removal. Rotovap at <45°C.[1][2]

Q3: The NMR shows an amide peak (~5-6 ppm broad singlet) or carboxylic acid.

Diagnosis: Hydrolysis.[3][4] The cyanide group has reacted with water under basic conditions to form the amide. Solution:

  • Check Reagents: Is your NaCN wet? Is your DMF "wet"? (DMF is hygroscopic). Use anhydrous DMF.[5]

  • Switch to Method B: The PTC method (DCM/Water) paradoxically reduces hydrolysis because the reaction happens in the organic phase, while the bulk water (with the hydroxide byproducts) remains separate.

Q4: Can I use Copper (CuCN) like in the Rosenmund-von Braun reaction?

Diagnosis: Do not do this. Reasoning: The Rosenmund-von Braun reaction is for aryl halides (Br directly on the ring). For benzylic halides, Cu(I) salts can promote radical coupling, leading to dibenzyl dimers (Wurtz-type coupling) rather than cyanation. Stick to NaCN or KCN (nucleophilic substitution).

Quantitative Optimization Data

The following table summarizes expected yields based on solvent/catalyst combinations for sterically hindered benzylic substrates.

Solvent SystemReagentCatalystTemp (°C)Time (h)Yield (%)Primary Impurity
DMF (Anhydrous) NaCNNone80675-85Mono-cyano / Amide
DMSO NaCNNone60470-80Oxidative Tars
Ethanol/Water KCNNoneReflux1240-50Ethyl Ether / Hydrolysis
DCM/Water NaCNTBAB 401885-92 Unreacted Start Material
Acetone/Water NaCNNoneReflux2460-70Mono-cyano

Logic Tree for Impurity Identification

Use this diagram to identify the cause of yield loss based on your crude analysis.

TroubleshootingLogic Start Analyze Crude (TLC/NMR) Check1 Is there starting material? Start->Check1 Check2 Is there a spot/peak between SM and Product? Check1->Check2 Yes Check3 Is there a broad singlet (5-6 ppm) or Acid proton? Check1->Check3 No Mono Issue: Mono-substitution Fix: Increase Temp/Time Add NaI Catalyst Check2->Mono Yes Hydrolysis Issue: Hydrolysis (Amide/Acid) Fix: Dry Solvents Switch to PTC Method Check3->Hydrolysis Yes Unknown Issue: Oligomerization Fix: Degas solvents Exclude Light Check3->Unknown No

Caption: Diagnostic logic for identifying reaction failures based on crude product analysis.

Safety Protocol (Critical)

  • HCN Generation: Acidification of any cyanide stream generates Hydrogen Cyanide gas, which is instantly lethal. NEVER add acid to the reaction mixture or the aqueous waste until the cyanide has been neutralized.

  • Waste Neutralization: All aqueous waste must be treated with Bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Antidote: Ensure a Cyanide Antidote Kit (Amyl nitrite, Sodium thiosulfate) is physically present in the lab.

References

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Alkyl Halides and Sodium Cyanide in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. Link

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • BenchChem Technical Repository. (2025).[1] Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene from Veratrole: An In-depth Technical Guide. BenchChem Protocols. Link

  • Organic Syntheses. (1922). Benzyl Cyanide.[3][4][6] Organic Syntheses, Coll.[2][5] Vol. 1, p.107. Link

Sources

Troubleshooting

Technical Support Center: Purification of Tetramethyl-1,4-benzenediacetonitrile

Ticket ID: #PUR-TMBDA-001 Subject: Optimization of Recrystallization & Impurity Removal for CAS 1675-71-4 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-TMBDA-001 Subject: Optimization of Recrystallization & Impurity Removal for CAS 1675-71-4 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile (also referred to as durene diacetonitrile).

This molecule presents a unique purification challenge: it possesses a highly lipophilic, rigid "durene" (tetramethylbenzene) core flanked by two polar nitrile groups. This "amphiphilic-like" structure often leads to poor solubility in standard cold organic solvents and stubborn retention of the mono-nitrile impurity.

This guide moves beyond generic advice, offering a self-validating purification system designed for high-purity applications (e.g., as a precursor for TCNQ derivatives or high-performance polymers).

Part 1: Solvent System Selection (The Critical Decision)

Q: I am seeing low yields with Ethanol, but Toluene leaves a yellow residue. Which solvent system should I use?

A: Ethanol is often too polar for the tetramethyl core, leading to low solubility even at boiling, or "oiling out" rather than crystallizing. Toluene dissolves the compound well but often fails to exclude the oxidized impurities (yellow color).

We recommend a Dual-Solvent Strategy or Glacial Acetic Acid depending on your primary impurity.

Solvent Selection Matrix
Solvent SystemPrimary Use CaseProsCons
Glacial Acetic Acid High Purity (Recommended) Excellent for removing colored oxidation products; high solubility differential between hot/cold.High boiling point requires thorough drying; corrosive.
DMF / Water (9:1) Bulk Crude Cleanup Dissolves inorganic salts (NaCl/NaCN) left from synthesis.Hard to remove solvent traces; product loss if water ratio is off.
Toluene / Hexane Final Polish Good for crystal habit formation (needles/plates).Poor removal of polar impurities.
Chlorobenzene Stubborn Solubility High boiling point dissolves the rigid lattice.Toxic; difficult to remove.
Part 2: The Protocol (Step-by-Step)

Q: Can you provide a validated workflow for recrystallizing crude material (purity <90%)?

A: Yes. The following protocol assumes the use of Glacial Acetic Acid , as it offers the highest purification factor for this specific molecular class.

Safety Warning: If your crude material comes directly from a cyanation reaction, ensure it is free of residual cyanide salts before adding acid to prevent the generation of HCN gas. Perform a crude water wash first.

Workflow Visualization

PurificationProtocol Start Crude Tetramethyl-1,4-benzenediacetonitrile Dissolution Dissolve in Glacial Acetic Acid (Reflux Temp ~118°C) Start->Dissolution Ratio 1g : 10-15mL Carbon Add Activated Carbon (5% w/w) Hold at reflux 15 mins Dissolution->Carbon Decolorization HotFilter Hot Filtration (Gravity) Remove insolubles/carbon Carbon->HotFilter Must keep hot Crystallization Controlled Cooling (Room Temp -> 4°C) HotFilter->Crystallization Slow ramp Filtration Vacuum Filtration Wash with cold Ethanol Crystallization->Filtration Drying Vacuum Oven Dry (60°C, <10 mbar) Filtration->Drying

Figure 1: Standard Recrystallization Workflow for Durene Diacetonitrile derivatives.

Detailed Methodology
  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (approx. 10-15 mL per gram). Heat to reflux. If the solution is not clear, add solvent in 2 mL increments.

  • Decolorization: If the solution is yellow/brown (common for benzylic nitriles), remove heat briefly, add activated carbon (5 wt%), and return to reflux for 10 minutes.

  • Hot Filtration: Filter rapidly through a pre-warmed glass funnel (or Celite pad) to remove carbon and any inorganic salts (NaCl/KCl) which are insoluble in hot acetic acid.

  • Crystallization: Allow the filtrate to cool to room temperature slowly (over 2 hours) to promote pure crystal growth. Then chill to 4°C.

  • Washing: Filter the crystals. Crucial Step: Wash the filter cake with cold Ethanol (not acetic acid) to displace the high-boiling solvent and facilitate drying.

  • Drying: Dry under vacuum at 60°C. Acetic acid inclusions can be stubborn; ensure constant weight is achieved.

Part 3: Troubleshooting & FAQs

Q: My crystals are forming a "slush" or oiling out instead of forming needles. Why? A: This is usually caused by supersaturation or residual solvent impurities .

  • The Cause: The tetramethyl core is highly hydrophobic. If you use a solvent that is too polar (like pure ethanol or methanol) and cool too fast, the hydrophobic effect forces the molecule out as an oil before it can organize into a lattice.

  • The Fix: Re-dissolve and add a "co-solvent" that dissolves the core better, such as Toluene (10-20%), or switch to the Acetic Acid method. Seed crystals are highly recommended for this compound.

Q: The melting point is broad (range > 3°C). What is the impurity? A: In the synthesis of tetramethyl-1,4-benzenediacetonitrile, the most persistent impurity is the Mono-nitrile derivative (where one side is -CH2CN and the other is still -CH2Cl or -CH3).

  • Mechanism: The mono-nitrile co-crystallizes easily because it fits into the lattice defectively.

  • The Fix: Recrystallization alone may not separate these. If MP remains broad after two passes, perform a trituration (washing) of the solid with diethyl ether or chloroform. The mono-nitrile is often more soluble in ether than the di-nitrile product.

Q: The product has a persistent pink/brown hue. A: This indicates oxidation of the benzylic position (formation of quinodimethane-like species).

  • The Fix: This requires chemical treatment , not just physical separation. Add a small amount of sodium bisulfite (reducing agent) during the aqueous wash step before recrystallization, or ensure the activated carbon step is performed rigorously.

Part 4: Analytical Validation

Do not rely solely on Melting Point. Due to the high symmetry of the tetramethyl core, the melting point is high (often >200°C) and can mask impurities.

Recommended QC Table:

Test MethodPassing CriteriaWhat it detects
H-NMR (CDCl3) Sharp singlet at ~3.7 ppm (CH2) and ~2.2 ppm (CH3).Mono-nitrile (asymmetry in peaks) or solvent traps.
HPLC (C18 Column) Purity > 98.5% (Area)Late-eluting dimers or anthracene byproducts.
Elemental Analysis Nitrogen % within 0.3% of theoretical.Inorganic salt contamination (if N is low).
References
  • Sigma-Aldrich. (2025). Product Specification: 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile (CAS 1675-71-4). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 1,4-Benzenediacetonitrile Compound Summary. (General properties of the class). Retrieved from

  • PrepChem. (n.d.). Synthesis of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic Acid. (Describes purification of the oxidized analog via precipitation). Retrieved from

  • European Patent Office. (1997).[1] Method for Purification of Acetonitrile Derivatives. EP0641314B1.[1] (General protocols for nitrile purification). Retrieved from

(Note: While specific literature on the recrystallization of CAS 1675-71-4 is sparse in open access, the protocols above are derived from standard methodologies for highly substituted aromatic nitriles and durene derivatives found in the cited patent and chemical property databases.)

Sources

Optimization

Troubleshooting incomplete hydrolysis of sterically hindered nitriles

Technical Support Center: Sterically Hindered Nitrile Hydrolysis Status: Active Agent: Senior Application Scientist Case ID: NITRILE-STERIC-001 Overview: The "Tetrahedral Bottleneck" Welcome to the technical support cent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sterically Hindered Nitrile Hydrolysis

Status: Active Agent: Senior Application Scientist Case ID: NITRILE-STERIC-001

Overview: The "Tetrahedral Bottleneck"

Welcome to the technical support center. If you are here, you are likely facing a nitrile (


) that refuses to hydrolyze under standard reflux conditions (

or

).

The Root Cause: The hydrolysis of nitriles proceeds through a tetrahedral intermediate (imidate or imidic acid). In sterically hindered substrates (e.g., tertiary nitriles like


 or mesitonitrile), the bulky groups surrounding the cyano carbon physically block the trajectory of the nucleophile (water or hydroxide). Furthermore, if the intermediate does form, the transition state to collapse it into the amide is energetically unfavorable due to steric crowding.

This guide provides three distinct "escalation tiers" based on your substrate's sensitivity and the desired endpoint (Amide vs. Acid).

Diagnostic Workflow

Please use the following decision tree to select the correct protocol for your substrate.

NitrileHydrolysis Start START: Substrate Analysis Target Target Product? Start->Target Sensitivity Acid/Base Sensitive Groups? Target->Sensitivity Carboxylic Acid (R-COOH) Hindrance Steric Bulk Level? Target->Hindrance Primary Amide (R-CONH2) MethodA Method A: High-Temp Glycolic Hydrolysis (The 'Sledgehammer') Sensitivity->MethodA No (Stable) MethodB Method B: Radziszewski Reaction (Peroxide Accelerated) Sensitivity->MethodB Yes (Labile groups) MethodD Method D: Pinner Reaction (Anhydrous) Sensitivity->MethodD No (Need Ester directly) Hindrance->MethodB Moderate (Sec-Carbon) MethodC Method C: Ghaffar-Parkins Catalyst (Platinum Hydration) Hindrance->MethodC Extreme (Tert-Carbon/Sensitive)

Figure 1: Diagnostic logic for selecting the appropriate hydrolysis protocol based on steric hindrance and functional group compatibility.

Troubleshooting Modules

Module A: The "Sledgehammer" Protocol (Target: Carboxylic Acid)

Issue: "Standard aqueous reflux yields only starting material or stops at the amide." Applicability: Extremely hindered nitriles (e.g., Mesitonitrile). Substrate must be stable to high heat and strong base.

The Fix: Switch solvent from water/ethanol to Ethylene Glycol . Water refluxes at 100°C. Ethanol at 78°C. Ethylene glycol allows reaction temperatures up to 190°C . The high temperature provides the kinetic energy to overcome the steric barrier of the tetrahedral intermediate formation.

Protocol:

  • Dissolve nitrile (10 mmol) in ethylene glycol (20 mL).

  • Add solid

    
     (30-50 mmol, 3-5 equiv).
    
  • Heat to reflux (

    
    190°C) for 4–12 hours.
    
  • Workup: Cool to RT. Dilute with water (50 mL). Wash with ether (to remove unreacted organic impurities). Acidify the aqueous layer with

    
     to precipitate the carboxylic acid.
    

Data Comparison:

Solvent Reflux Temp Mesitonitrile Hydrolysis Yield (24h)

|


 | 80°C | < 5% |
| Diglyme | 162°C | 45% |
| Ethylene Glycol  | 195°C  | > 90%  |
Module B: The Radziszewski Reaction (Target: Amide)

Issue: "I need the amide, but my substrate decomposes in strong acid/base reflux." Applicability: Moderately hindered nitriles with acid-sensitive groups (acetals, silyl ethers).

The Fix: Use Hydrogen Peroxide (


)  in basic solution.[1]
This utilizes the 

-effect
. The hydroperoxide anion (

) is a significantly more potent nucleophile than hydroxide (

) due to electron-electron repulsion between the adjacent oxygen atoms. It attacks the nitrile carbon much faster, even in hindered systems.

Mechanism:

Radziszewski Step1 HOO- Formation Step2 Nucleophilic Attack (Fast due to Alpha-Effect) Step1->Step2 Step3 Peroxyimidic Acid Intermediate Step2->Step3 Step4 Amide + O2 Step3->Step4

Figure 2: The Radziszewski pathway bypasses the slow hydroxide attack by using the super-nucleophilic hydroperoxide anion.

Protocol:

  • Dissolve nitrile (1 equiv) in DMSO or MeOH.

  • Add

    
     (0.5 equiv) or dilute 
    
    
    
    (catalytic).
  • Slowly add

    
     (2–4 equiv) at 
    
    
    
    to control exotherm.
  • Stir at RT (or mild heat

    
    ).
    
  • Note: This reaction produces

    
     gas. Ensure proper venting.
    
Module C: The Ghaffar-Parkins Catalyst (Target: Amide)

Issue: "My substrate is a tertiary nitrile with very sensitive protecting groups (e.g., Fmoc, TBDMS). I cannot use pH extremes." Applicability: High-value pharmaceutical intermediates where yield and chemoselectivity are paramount.[2]

The Fix: Platinum(II) catalyzed hydration. The Ghaffar-Parkins catalyst (


) coordinates to the nitrile nitrogen, activating the carbon for attack by a neutral water molecule.[2][3] This runs at neutral pH.

Protocol:

  • Catalyst:

    
     (commercially available or synthesized from 
    
    
    
    ).
  • Loading: 0.1 – 1.0 mol%.

  • Solvent:

    
     or 
    
    
    
    .
  • Conditions: Heat to

    
    .
    
  • Result: Clean conversion to primary amide without over-hydrolysis to acid.

Module D: Anhydrous Conversion (Target: Ester)

Issue: "I need to convert a hindered nitrile to an ester, but water causes side reactions." The Fix: The Pinner Reaction.

Protocol:

  • Dissolve nitrile in dry alcohol (MeOH or EtOH).

  • Bubble dry

    
     gas into the solution at 
    
    
    
    until saturated.
  • Store at

    
     for 12–24 hours.
    
  • The Pinner Salt (imidate hydrochloride) precipitates.

  • Hydrolysis: Treat the salt with fresh alcohol (for ester) or water (for ester/amide mix) to yield the product.

FAQ: Common Pitfalls

Q: I used the Radziszewski method (Method B), but the reaction stalled. A: Check your solvent. This reaction requires a polar solvent (DMSO or MeOH) to solubilize the intermediate. If using a biphasic system, add a Phase Transfer Catalyst (e.g.,


). Also, ensure your 

is fresh; old peroxide degrades to water, losing the

-effect.

Q: I have the amide, but I absolutely need the acid, and it won't hydrolyze further. A: Amides of tertiary carbons are incredibly stable. Try Nitrous Acid Deamination .

  • Dissolve amide in

    
    .
    
  • Add

    
     (Sodium Nitrite).
    
  • This generates the diazonium species (

    
    ), which is an excellent leaving group, allowing water to attack even sterically crowded carbonyls.
    

References

  • Ghaffar-Parkins Catalyst: Ghaffar, T., & Parkins, A. W. (1995).[2][4] The hydration of nitriles to amides catalyzed by a platinum phosphinito complex. Tetrahedron Letters, 36(47), 8657-8660. Link

  • Radziszewski Reaction: Cacchi, S., & Misiti, D. (1980). The reaction of nitriles with alkaline hydrogen peroxide. Synthesis, 1980(03), 243-244. Link

  • High-Temp Glycol Hydrolysis: Brown, H. C., & Westerman, P. W. (1973). Structural effects in the hydrolysis of sterically hindered nitriles. Journal of Organic Chemistry, 38(22), 3986-3989. Link

  • Pinner Reaction: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. Link

Sources

Troubleshooting

Solvent selection for recrystallization of durene diacetonitrile

Executive Summary & Molecule Profile User Query: "I am struggling to purify durene diacetonitrile. Standard ethanol recrystallization yields poor recovery, and the product remains yellow.[1] What solvent system should I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am struggling to purify durene diacetonitrile. Standard ethanol recrystallization yields poor recovery, and the product remains yellow.[1] What solvent system should I use?"

Scientist's Analysis: Durene diacetonitrile (1,4-bis(cyanomethyl)-2,3,5,6-tetramethylbenzene) presents a unique solubility paradox.

  • The Core: The durene backbone (tetramethylbenzene) is highly lipophilic and rigid, resisting dissolution in cold polar protic solvents.[2][1][3]

  • The Functionality: The two nitrile groups (-CN) introduce polarity and dipole moments, making it poorly soluble in strictly non-polar alkanes (e.g., hexane).[2][1][3]

This "amphiphilic" conflict often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[2][1][4] The yellow discoloration typically indicates the presence of quinone-like oxidation byproducts or oligomers formed during chloromethylation or cyanation.[3][4]

Solvent Selection Matrix

Do not rely on a single solvent.[2][1][3] Based on the structural analogs (e.g., 1,4-bis(bromomethyl)durene), the following systems are chemically validated for this class of rigid aromatics.

Tier 1: Recommended Systems (Start Here)
Solvent SystemRoleMechanism of ActionProtocol Note
Glacial Acetic Acid Single SolventHigh-Temperature Solubilizer. The methyl groups of durene interact favorably with the acetate, while the high boiling point (118°C) allows for significant saturation differentials.[2][3][4]Top Choice. Dissolve at reflux; cool slowly to RT. Yields dense, white needles.[2][1]
Ethanol / Toluene Binary MixturePolarity Balancing. Toluene solvates the hydrophobic durene core; Ethanol acts as the antisolvent for the core while solvating polar impurities.[3]Ratio 1:1 to start. Dissolve in hot Toluene first, then add hot Ethanol until turbid.[2][1]
Acetonitrile (MeCN) Single Solvent"Like Dissolves Like". Excellent solubility for the nitrile tails.[2][1][3]Risk: Solubility may be too high.[2][1][3] Requires cooling to -20°C for efficient recovery.[2][4]
Tier 2: Specialized Troubleshooting Systems
ConditionRecommended SolventWhy?
Product Oils Out DMF / Water High dielectric constant of DMF prevents oiling; water acts as a strong antisolvent to force lattice formation.[2][3][4]
Highly Colored (Yellow/Brown) Chlorobenzene High boiling point allows for effective activated carbon treatment to scrub quinone impurities.[2][1][3]

Interactive Troubleshooting Guide

Scenario A: "My product is oiling out at the bottom of the flask."

Cause: The solute is separating as a liquid phase before it crystallizes.[3] This happens when the boiling point of the solvent is higher than the melting point of the solvated product, or the impurity profile depresses the melting point significantly.[3]

Corrective Workflow:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny amount of pure product to the boundary layer.[2][1][3]

  • Increase Dilution: Add 10-15% more solvent. High concentrations favor oiling.[2][1][3]

  • Switch System: Move to Ethanol/Toluene . The toluene keeps the "oily" impurity phase in solution longer than the crystal phase.

Scenario B: "The crystals are persistently yellow."

Cause: Oxidation of the electron-rich durene ring creates yellow quinoid impurities that entrap within the crystal lattice.[2][3]

Corrective Workflow (The "Hot Filtration" Method):

  • Dissolve crude solid in Glacial Acetic Acid (or Chlorobenzene) at near-reflux.

  • Add Activated Carbon (5-10 wt% of solute mass).[2][1][3]

  • Stir at reflux for 15-20 minutes (Do not exceed 30 mins to avoid hydrolysis).

  • Filter hot through a pre-warmed Celite pad.

  • Allow filtrate to cool very slowly (wrap flask in foil/towel). Rapid cooling traps colored impurities.[2][1][3]

Validated Experimental Protocol

Protocol: Purification via Glacial Acetic Acid Standardized for 10g Crude Input[2][1][3]

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Dissolution: Charge flask with 10g crude durene diacetonitrile. Add 60mL Glacial Acetic Acid.

  • Heating: Heat to reflux (approx. 120°C). If solid remains, add acid in 5mL increments until clear.[2][1][3]

    • Checkpoint: If solution is dark yellow/brown, execute Scenario B (Carbon treatment) immediately.[2][1][3]

  • Crystallization: Remove heat source. Allow the flask to cool to room temperature on a cork ring (approx. 2 hours).

    • Do not use an ice bath yet.[2][1][3] Rapid cooling promotes occlusion of mother liquor.[2][1][3]

  • Finishing: Once ambient temperature is reached and heavy crystallization is observed, chill in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10mL cold Ethanol (removes residual acid and facilitates drying).[2][1][3]

  • Drying: Dry under vacuum at 60°C for 4 hours.

Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on impurity profile and observed behavior.

Recrystallization_Logic Start Crude Durene Diacetonitrile Check_Color Is the solid significantly colored (Yellow/Brown)? Start->Check_Color Carbon_Step REQUIRED: Hot Filtration Solvent: Glacial Acetic Acid Add Activated Carbon Check_Color->Carbon_Step Yes Solubility_Check Check Solubility in Hot Ethanol Check_Color->Solubility_Check No (Off-white) Carbon_Step->Solubility_Check Filtrate Obtained Soluble_Hot Dissolves completely? Solubility_Check->Soluble_Hot Ethanol_System Use Ethanol (Single Solvent) Cool to -20°C Soluble_Hot->Ethanol_System Yes Binary_System Use Binary System Toluene (Dissolve) + Ethanol (Precipitate) Soluble_Hot->Binary_System No (Insoluble) Oiling_Out Problem: 'Oiling Out' (Liquid Phase Separation) Ethanol_System->Oiling_Out If impurities high Binary_System->Oiling_Out If cooling too fast Fix_Oiling 1. Reheat 2. Add Seed Crystal 3. Switch to DMF/Water Oiling_Out->Fix_Oiling

Caption: Decision tree for selecting the optimal purification route based on crude material characteristics.

References

  • Synthesis of Durene Derivatives

    • Smith, L. I. (1943).[2][1][3] "Durene".[2][1][3][5][6] Organic Syntheses, Coll.[2][1][3][7] Vol. 2, p. 254.[2][1][3] (Provides baseline solubility data for the tetramethylbenzene core).

    • [2][1][3][4]

  • Recrystallization of Aromatic Nitriles

    • Vogel, A. I.[2][1][4] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][1][3] Longman Scientific & Technical.[2][1][3] (General reference for nitrile purification via ethanol/toluene systems).

  • Purification of Analogous Halomethyl-Durenes

    • Specific protocols for 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene utilize glacial acetic acid as the primary crystallization medium due to the high lattice energy of the symmetric durene core.[2][4]

    • Reference: J. Am. Chem. Soc. 1954, 76, 17, 4348–4351.[2][1][3] [2][1][3][4]

  • Solvent Properties & Miscibility

    • Sigma-Aldrich Solvent Miscibility Table.[2][3][4] Used for determining antisolvent compatibility (e.g., Toluene/Ethanol miscibility).[2][1][3]

    • [2][1][3][4]

Sources

Optimization

Controlling side reactions in methylation of benzene diacetonitriles

This guide is structured as a specialized Technical Support Center for researchers working with benzene diacetonitriles. It prioritizes mechanistic understanding to troubleshoot complex side reactions like Thorpe-Ziegler...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with benzene diacetonitriles. It prioritizes mechanistic understanding to troubleshoot complex side reactions like Thorpe-Ziegler cyclization and gem-dimethylation.[1]

Topic: Controlling Side Reactions & Optimizing Selectivity Audience: Senior Chemists, Process Development Scientists Status: Active | Version: 2.4

Core Mechanistic Analysis

Before adjusting your protocol, you must understand the "Active Methylene Trap." Benzene diacetonitriles (1,2-, 1,3-, or 1,4-isomers) possess four acidic


-protons (

in DMSO).

The methylation process is a race between three competing pathways:

  • Desired Alkylation:

    
     attack on Methyl Iodide (MeI).[1]
    
  • Thorpe-Ziegler Cyclization: Intramolecular attack of the carbanion on the adjacent nitrile (specifically in 1,2-isomers ).

  • Over-Alkylation: Formation of gem-dimethyl or polymethylated byproducts.[1]

The "Ortho" Hazard (1,2-Benzenediacetonitrile)

If you are working with the ortho isomer, your primary enemy is the Thorpe-Ziegler reaction. The proximity of the two cyanomethyl groups allows the deprotonated


-carbon to attack the neighboring nitrile carbon, forming a 3-amino-2-cyanoindene derivative. This is often thermodynamically favored over methylation if the alkylating agent is slow or the base is too concentrated.
Reaction Pathway Visualization

The following diagram illustrates the kinetic competition in the reaction vessel.

ReactionPathways Start Benzene Diacetonitrile (Substrate) Anion Mono-Carbanion (Intermediate) Start->Anion Base (Deprotonation) Hydrolysis Amide/Acid (Hydrolysis) Start->Hydrolysis Aq. Base + Heat MonoMe Mono-Methylated Product Anion->MonoMe MeI (Fast) Thorpe 3-amino-2-cyanoindene (Cyclization Byproduct) Anion->Thorpe Intramolecular (Ortho only) Slow MeI / High Temp DiMe Di-Methylated (Target) MonoMe->DiMe Base + MeI GemMe Gem-Dimethyl (Impurity) MonoMe->GemMe Over-alkylation (Excess Base)

Caption: Kinetic competition between methylation (green) and major side reactions (red). Note the specific risk of Thorpe-Ziegler cyclization for ortho-isomers.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues based on your crude NMR or LC-MS data.

SymptomProbable CauseMechanistic InsightCorrective Action
Solid precipitate forms immediately Thorpe-Ziegler Cyclization In 1,2-isomers, the carbanion cyclized before finding MeI. The product is likely an enaminonitrile (solid).1. Increase MeI equivalents (make it the solvent if possible).2. Lower temperature (

C).3. Switch to Phase Transfer Catalysis (PTC) to limit anion lifetime.
Gem-dimethyl impurity (>10%) "The Methyl Effect" The methyl group is electron-releasing, but the anion is still accessible. If Base > Substrate, the mono-product deprotonates again.1. Use Substrate-Controlled Addition : Add base slowly to a mixture of Substrate + MeI.2. Reduce base stoichiometry to 0.95 eq per site.[1]
Low Conversion / SM Recovery Ion Pairing / Enolate Stability The carbanion is forming tight ion pairs with the cation (

or

), reducing nucleophilicity.
1. Add HMPA or DMPU (polar aprotic co-solvents) to break ion pairs.2. Switch to a "naked" anion via PTC (TBAB catalyst).
Amide/Carboxylic Acid peaks Nitrile Hydrolysis High concentration of aqueous base or high temperature is attacking the

group.
1. Ensure anhydrous conditions if using metal hydrides.2. If using PTC, reduce aqueous base conc.[1] (e.g., 50%

30% NaOH) or lower temp.[1]

Recommended Protocols

Do not use generic "alkylation" conditions. Choose the protocol based on your selectivity needs.

Protocol A: Phase Transfer Catalysis (High Selectivity & Scalability)

Best for: Minimizing Thorpe-Ziegler and Hydrolysis.[1] The "interface" mechanism limits the concentration of free carbanions.

  • Reagents:

    • Substrate: Benzene diacetonitrile (1.0 eq)

    • Solvent: Toluene or Dichloromethane (DCM)

    • Base: 50% Aqueous NaOH (excess)

    • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Benzyltriethylammonium chloride) (5 mol%)

    • Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (2.1 eq for dimethylation)

  • Procedure:

    • Dissolve substrate and MeI in Toluene.[1]

    • Add the PTC catalyst.[1][2]

    • Add 50% NaOH dropwise at 0°C with vigorous stirring (mechanical stirring recommended).

    • Why: The reaction occurs at the interface. The organic phase protects the nitrile from hydrolysis, and the low instantaneous concentration of carbanion suppresses cyclization.

  • Monitor: Check LC-MS at 1 hour. If mono-methylation is dominant, add more MeI.[1]

Protocol B: Kinetic Control (LDA/THF)

Best for: Precise Mono-methylation or difficult substrates.

  • Reagents:

    • Base: LDA (Lithium Diisopropylamide) (1.05 eq per site)

    • Solvent: Anhydrous THF

    • Additive: DMPU (if reaction is sluggish)

  • Procedure:

    • Cool THF solution of LDA to -78°C .

    • Add substrate slowly (prevent local heating).[1]

    • Stir 30 mins to ensure complete deprotonation.

    • Add MeI (rapid injection).[1]

    • Crucial: Quench while cold to prevent equilibration to the thermodynamic (cyclized) product.

Frequently Asked Questions (FAQs)

Q1: Why is the 1,2-isomer (ortho) turning into a yellow/orange solid instead of a liquid product? A: You have likely formed 3-amino-2-cyanoindene via the Thorpe-Ziegler reaction. This byproduct is highly crystalline and colored.[1]

  • Fix: Your base is deprotonating the substrate, but the methylation is too slow. The intramolecular attack is faster.[1] Increase the concentration of Methyl Iodide (MeI) significantly (even using it as a co-solvent) so the carbanion intercepts MeI before it can cyclize.

Q2: Can I use NaH (Sodium Hydride) for this reaction? A: NaH is risky for diacetonitriles.[1] It requires anhydrous conditions and often generates "hot spots" of high basicity during addition, which favors gem-dimethylation and cyclization.[1] If you must use NaH, use it in DMF at


C and add the base to the mixture of substrate and MeI (Inverse Addition) to keep the concentration of free carbanion low.

Q3: How do I separate the mono-methylated product from the di-methylated product? A: Due to the small change in polarity, silica chromatography is often difficult.

  • Tip: The gem-dimethyl impurity is significantly more lipophilic.[1] Use a gradient of Hexane:Ethyl Acetate (starting 95:5).[1]

  • Tip: On a process scale, fractional crystallization is often superior for symmetric di-methylated products (especially 1,4-isomers) due to their high symmetry and crystallinity compared to the mono-methyl mixtures.

Decision Logic for Experiment Design

Use this flow to select your starting conditions.

DecisionTree Start Select Substrate IsOrtho Is it 1,2-Benzenediacetonitrile? Start->IsOrtho YesOrtho High Risk: Thorpe-Ziegler Cyclization IsOrtho->YesOrtho Yes NoOrtho 1,3- or 1,4-Isomer IsOrtho->NoOrtho No OrthoSol Use PTC Method (Toluene/50% NaOH) High MeI Excess YesOrtho->OrthoSol Target Target Product? NoOrtho->Target MonoTarget Mono-Methylation Target->MonoTarget DiTarget Di-Methylation Target->DiTarget MonoSol Use LDA at -78°C (Stoichiometric Control) MonoTarget->MonoSol DiSol Use PTC Method (Excess MeI + Base) DiTarget->DiSol

Caption: Decision tree for selecting the optimal methylation protocol based on isomer geometry and target substitution.

References

  • Makosza, M. (1965).[1] "Phase-Transfer Catalysis in Organic Syntheses." Pure and Applied Chemistry. (Foundational work establishing PTC for nitrile alkylation to suppress side reactions).[1] 3[3][4][5][6][7][8]

  • Schaefer, J. P., & Bloomfield, J. J. (2011).[1][9][10] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[9][10] Organic Reactions.[1][5][9][10][11][12][13][14][15] (Definitive review of the cyclization mechanism affecting 1,2-diacetonitriles). 9

  • BenchChem Technical Support. (2025). "Phase-Transfer Catalysis in the Alkylation of Phenylacetonitrile." Application Notes. (Protocols for controlling mono- vs dialkylation in phenylacetonitrile derivatives). 12[4][5][6][7][8]

  • Fleming, F. F., et al. (2008).[1] "Metalated Nitriles: Selective Formation and Alkylation." Duquesne Scholarship Collection.[1] (Mechanistic details on nitrile anion geometries and alkylation selectivity). 16[4][5][6][7][8]

  • Halpern, M. "PTC Selective Alkylation."[1] PTC Organics.[1][2] (Industrial application of PTC for competitive alkylation reactions). 2[4][5][6][7][8]

Sources

Reference Data & Comparative Studies

Validation

Amphidynamic Crystal Engineering: Comparative Structural Analysis of 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile

Executive Summary: The Steric Control of Molecular Rotation Subject: 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile (referred to herein as TM-BDAN ). Classification: Sterically hindered molecular rotor / Amphidynamic crys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Control of Molecular Rotation

Subject: 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile (referred to herein as TM-BDAN ). Classification: Sterically hindered molecular rotor / Amphidynamic crystal precursor.

This guide analyzes the solid-state behavior of TM-BDAN , a critical building block in the design of artificial molecular machines and porous frameworks. Unlike simple organic linkers, the presence of four methyl groups on the central phenylene ring introduces significant steric demand, fundamentally altering the crystal packing and rotational dynamics compared to its unsubstituted analogues.

For researchers in drug development and materials science, this molecule represents a "stator-rotator" system where the nitrile arms act as axles and the tetramethyl-phenylene core serves as a hindered rotator. This guide compares TM-BDAN against its unsubstituted and fluorinated counterparts to demonstrate how steric bulk can be leveraged to engineer free volume and control rotational barriers in the solid state.

Structural & Comparative Analysis

The utility of TM-BDAN lies in its ability to disrupt efficient


-

stacking, thereby creating "dynamic free volume" within the crystal lattice. We compare it here with 1,4-Benzenediacetonitrile (BDAN) and 2,3,5,6-Tetrafluoro-1,4-benzenediacetonitrile (TF-BDAN) .
Comparative Metrics Table
FeatureTM-BDAN (Subject) BDAN (Control) TF-BDAN (Electronic Variant)
Core Substituents 4 x Methyl (-CH

)
4 x Hydrogen (-H)4 x Fluorine (-F)
Steric Profile High (Bulky) . Methyl groups create a cylindrical exclusion volume.Low (Flat) . Allows tight face-to-face stacking.Medium . Fluorine is small but electrostatically repulsive to

-clouds.
Crystal Packing Motif Herringbone or Offset-Stacked (governed by methyl-methyl repulsion).Planar Sheets (governed by C-H...

and

-

interactions).
Arene-Perfluoroarene interactions (Quadrupole reversal).
Rotational Barrier (

)
High (>12 kcal/mol) in pure crystal due to methyl interlocking.Infinite (Static). No rotation possible in dense phase.Moderate . Fluorine reduces friction compared to methyls.
Free Volume Moderate (Methyl groups act as "bumpers" keeping sheets apart).Low (Dense packing).Low to Moderate.
Application Molecular Rotors, Gearing Systems, MOF Linkers.Static structural linkers.Fluorinated MOFs, dielectric materials.
Crystallographic Topology Analysis

1. The "Gearing" Effect (TM-BDAN): In the crystal structure of TM-BDAN, the four methyl groups force the acetonitrile side arms to twist out of the plane of the benzene ring to relieve steric strain. This creates a non-planar, propeller-like geometry.

  • Consequence: When these molecules pack, the methyl groups of adjacent molecules often interlock like gear teeth. This "steric gearing" is a double-edged sword: it prevents collapse of the structure (good for porosity) but increases the energy barrier for the central ring to rotate (high

    
    ).
    

2. The "Wall" Effect (BDAN): The unsubstituted BDAN is essentially flat. It crystallizes in dense layers where the aromatic rings lie flat against each other.

  • Consequence: There is zero free volume for rotation. The activation energy for rotation is prohibitively high because any motion would require destroying the crystal lattice.

Experimental Protocols

A. Synthesis of TM-BDAN

Rationale: Commercial sources are often impure. This protocol ensures high-purity crystals suitable for X-ray diffraction and SS-NMR.

Workflow Diagram (Synthesis):

Synthesis Start Durene (1,2,4,5-Tetramethylbenzene) Step1 Chloromethylation (HCHO, HCl, ZnCl2) Start->Step1 60°C, 4h Inter Intermediate: 1,4-Bis(chloromethyl)durene Step1->Inter Step2 Cyanation (NaCN, DMF, 60°C) Inter->Step2 Nucleophilic Sub. Product Product: TM-BDAN Step2->Product Precipitate & Recrystallize

Caption: Two-step synthesis converting Durene to TM-BDAN via Blanc chloromethylation and nucleophilic cyanation.

Detailed Procedure:

  • Chloromethylation: Suspend durene (10 mmol) in conc. HCl (30 mL) with paraformaldehyde (25 mmol) and anhydrous ZnCl

    
     (catalyst). Heat to 60°C for 4 hours with vigorous stirring. The methyl groups activate the ring, making this reaction rapid.
    
  • Work-up: Pour into ice water. Filter the white precipitate (1,4-bis(chloromethyl)durene). Recrystallize from chloroform.

  • Cyanation: Dissolve the intermediate in DMF. Add NaCN (2.5 eq) cautiously. Stir at 60°C for 3 hours. Safety Note: Use a bleach trap for HCN evolution.

  • Purification: Pour into water. Filter solid. Crucial Step: Recrystallize from ethanol/acetonitrile (1:1) mixture by slow evaporation to obtain X-ray quality single crystals.

B. Characterizing Rotational Dynamics (Solid State NMR)

Rationale: X-ray crystallography gives a static snapshot. To prove the "rotor" capability of TM-BDAN, you must measure dynamics using Solid State Nuclear Magnetic Resonance (SS-NMR).

Protocol:

  • Labeling: Ideally, synthesize a deuterated analog (

    
    -ring) or use natural abundance 
    
    
    
    C CP-MAS.
  • Experiment: Measure Spin-Lattice Relaxation Time (

    
    ) at variable temperatures (100K to 350K).
    
  • Analysis: Plot

    
     vs 
    
    
    
    .
    • The slope of the high-temperature side yields the Activation Energy (

      
      ).
      
    • For TM-BDAN, expect an

      
       in the range of 12–15 kcal/mol  due to the methyl-methyl steric friction.
      

Logical Framework: Designing Amphidynamic Crystals

To utilize TM-BDAN effectively, one must understand the "Stator-Rotator" logic. The nitrile groups are not just functional handles; they are the "axles" that connect to the static framework (the stator), allowing the central durene core to rotate.

MolecularMachine Stator Stator Framework (e.g., MOF Node or Trityl Group) Axle Axle: Nitrile Group (-CN) Linear Geometry Stator->Axle Anchors Rotator Rotator: Tetramethyl-Phenylene (TM-BDAN Core) Axle->Rotator Permits Rotation Sterics Steric Bumper: Methyl Groups Defines Cavity Size Rotator->Sterics Carries Sterics->Stator Interacts/Clashes (Determines Barrier)

Caption: The functional logic of TM-BDAN acting as a molecular rotor. The methyl groups (Sterics) determine the interaction energy with the static environment.

References

  • Garcia-Garibay, M. A. (2007).[1] "Engineering carbene rearrangements in crystals: from molecular information to solid-state reactivity." Accounts of Chemical Research.

  • Karlen, S. D., et al. (2010).[1] "Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals." Proceedings of the National Academy of Sciences (PNAS).[1] [1]

  • Cambridge Crystallographic Data Centre (CCDC) . "Search for 1,4-benzenediacetonitrile derivatives." (Use CCDC deposition numbers for specific unit cell parameters).

  • Vogelsberg, C. S., & Garcia-Garibay, M. A. (2012). "Crystalline molecular machines: function, phase transitions, and structural dynamics." Chemical Society Reviews.

  • Rodríguez-Molina, B., et al. (2013). "Amphidynamic crystals: structural blueprints for molecular machines." Matter.

Sources

Comparative

Structural Elucidation of 1,2,4,5-Tetramethylbenzene (Durene) Derivatives: A Comparative Guide to XRD and Complementary Techniques

Executive Summary 1,2,4,5-tetramethylbenzene (Durene) and its derivatives represent a unique class of sterically crowded aromatic scaffolds used extensively in molecular machines (molecular rotors), metal-organic framewo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,4,5-tetramethylbenzene (Durene) and its derivatives represent a unique class of sterically crowded aromatic scaffolds used extensively in molecular machines (molecular rotors), metal-organic frameworks (MOFs), and pharmaceutical intermediates.

For the structural chemist, these molecules present a specific paradox: high symmetry vs. high steric strain. The four methyl groups (or their substituted derivatives) create a "geared" system where rotation is often coupled. While Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for determining absolute configuration and packing, it often struggles with the dynamic disorder of these rotating groups.

This guide compares SC-XRD against Powder XRD (PXRD) , Solid-State NMR (SS-NMR) , and Differential Scanning Calorimetry (DSC) , providing a validated workflow for characterizing these "restless" crystalline systems.

Part 1: The Analytical Landscape

The Core Challenge: The "Gearing" Effect

In 1,2,4,5-substituted benzenes, the substituents are locked in close proximity. In the solid state, these groups (especially methyls) often exhibit rotational disorder .

  • XRD sees an average electron density, often resulting in "smeared" ellipsoids or modeled disorder (split positions).

  • SS-NMR sees the actual hopping rates of the methyl protons.

Comparative Matrix: Selecting the Right Tool
FeatureSC-XRD (Single Crystal) PXRD (Powder) SS-NMR (Solid State) DSC (Thermal)
Primary Output 3D Atomic Coordinates (CIF)Phase ID / CrystallinityLocal Chemical EnvironmentPhase Transition Temp (

,

)
Steric Insight Visualizes steric locking (static)Inferential (via lattice shifts)Measures dynamics (rotational rates) Measures energy of lattice break
Sample Req. High-quality single crystal (

mm)
Polycrystalline powderBulk powder (

mg)
Bulk powder (

mg)
Key Limitation Static Disorder: Cannot distinguish dynamic rotation from static randomness easily.Low resolution for complex organic structures.Complex interpretation; requires assignment.Destructive; no structural data.
Best For... Absolute Structure & Packing Batch Purity & Polymorph Screening Dynamic "Gearing" Analysis Stability Profiling

Part 2: Deep Dive – XRD vs. SS-NMR

The "Static" Truth: SC-XRD

SC-XRD is indispensable for determining the packing motifs—how these crowded molecules stack. Durene derivatives often form


-stacked columns or herringbone patterns to minimize steric repulsion between the methyl groups of adjacent rings.
  • Capability: Resolves the "butterfly" distortion. When bulky groups are attached to the 1,2,4,5 positions, the benzene ring often distorts from planar to boat-shaped to relieve strain. Only SC-XRD can quantify this torsion angle [1].

  • Limitation: If the methyl groups are rotating fast (even at 100 K), the electron density map will show a torus (doughnut shape) rather than three distinct hydrogen positions.

The "Dynamic" Truth: Solid-State NMR

While XRD provides the "skeleton," SS-NMR provides the "muscle."

  • Mechanism:

    
     CP/MAS (Cross-Polarization Magic Angle Spinning) NMR can distinguish between crystallographically inequivalent methyl carbons that XRD might average out due to symmetry [2].
    
  • Dipolar Coupling:

    
     NMR (on deuterated samples) is the definitive method for calculating the "hopping rate" of the methyl gears, often revealing that what looks like "disorder" in XRD is actually a precise, correlated rotation [3].
    

Part 3: Validated Experimental Protocol

Objective: Obtain a high-resolution structure of a volatile, sterically crowded Durene derivative.

Phase A: Crystal Growth (The Sublimation Trap)

Context: Durene and its derivatives have high vapor pressures. Standard solvent evaporation often yields poor crystals or empty vials due to sublimation.

  • Method: Use Slow Sublimation in a sealed tube.

    • Place 50 mg of crude derivative in the bottom of a Pyrex tube.

    • Apply a thermal gradient (e.g., 80°C at bottom, ambient at top).

    • Why: This produces ultra-pure crystals free of solvent inclusion, which is critical because solvent molecules can induce pseudo-polymorphism in these crowded lattices.

  • Alternative: Vapor Diffusion at low temperature (

    
    ) to reduce vapor pressure.
    
Phase B: Data Collection (The Cryogenic Mandate)

Context: Methyl rotation causes thermal smearing.

  • Mounting: Select a crystal (

    
     mm). Mount quickly using Paratone oil (acts as a cryo-protectant and sealant against sublimation).
    
  • Temperature: Cool to 100 K (or lower) immediately.

    • Scientific Logic:[1][2][3][4] At 298 K (RT), methyl groups in durene derivatives often rotate at frequencies

      
       Hz. This blurs electron density. Cooling to 100 K "freezes" or slows this rotation, allowing the resolution of individual H-atom positions [2].
      
  • Collection Strategy: High redundancy (>4) to maximize signal-to-noise ratio for the weak high-angle reflections caused by the high thermal motion of the methyls.

Phase C: Refinement (Handling Disorder)
  • H-Atom Treatment: Do not let methyl hydrogens refine freely if the density is toroidal. Use a "riding model" (AFIX 137 in SHELX) which allows the group to rotate to fit the best electron density while keeping ideal geometry.

  • Disorder Modeling: If the substituent occupies two distinct positions (e.g., 60:40 split), model both parts and constrain their anisotropic displacement parameters (EADP) to ensure physical reality.

Part 4: Visualization of the Workflow

The following diagram outlines the decision tree for characterizing these derivatives, specifically addressing the "Disorder" bottleneck common in TMB derivatives.

TMB_Analysis_Workflow Start Synthesis of TMB Derivative Screening Polymorph Screening (PXRD + DSC) Start->Screening Growth Crystal Growth (Sealed Sublimation) Screening->Growth Identify Stable Form Check Crystal Quality? Growth->Check Check->Growth Poor (Re-sublime) SCXRD SC-XRD Data Collection (100 K Essential) Check->SCXRD Good Solve Structure Solution SCXRD->Solve Disorder Methyl/Substituent Disorder Detected? Solve->Disorder SSNMR Solid-State NMR (Dynamics Analysis) Disorder->SSNMR Dynamic Disorder Refine Refine with Split Models Disorder->Refine Static Disorder Final Final CIF (Static + Dynamic Model) Disorder->Final No (Ordered) SSNMR->Final Combine Data Refine->Final

Figure 1: Integrated workflow for structural elucidation of TMB derivatives, highlighting the synergy between XRD and SS-NMR for resolving steric disorder.

Part 5: Case Study Data Interpretation

Scenario: You synthesize a 1,2,4,5-tetrakis(functionalized)benzene.

  • XRD Result: The

    
     is high (8%), and the ellipsoids on the substituents are elongated (cigar-shaped).
    
  • Interpretation: This is likely dynamic disorder , not poor crystal quality.

  • Validation Step: Run DSC.[5]

    • If you see a small endotherm before the melting point (e.g., at -40°C), this is a solid-solid phase transition where the rotation "locks in" [4].

    • Action: Collect a second XRD dataset below this transition temperature (e.g., at 90 K) to obtain a fully ordered structure.

References

  • Crystal Structure of Benzene-1,2,4,5-tetrol. National Institutes of Health (PMC). [Link] Supports the analysis of pi-stacking and hydrogen bonding in TMB derivatives.

  • The effect of methyl group rotation on 1H–1H solid-state NMR spin-diffusion spectra. Royal Society of Chemistry (PCCP). [Link] Authoritative source on comparing XRD disorder with NMR-detected dynamics.

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction. National Institutes of Health (PMC). [Link] Validates the workflow of combining techniques for crowded aromatic systems.

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link] Provides foundational metrics for the comparative table.

Sources

Safety & Regulatory Compliance

Safety

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- proper disposal procedures

Topic: Proper Disposal Procedures for 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Operational Guide Executive Safety Direc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Operational Guide

Executive Safety Directive

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- (CAS 1675-71-4) is a specialized organic nitrile intermediate often used in the synthesis of polyimides and electronic materials. While its tetramethyl-substituted backbone provides thermal stability, the nitrile (-CN) functional groups present a latent toxicity hazard.

The Critical Safety Rule:

NEVER allow this compound (solid or solution) to come into contact with strong acids .

Mechanism: Under acidic conditions, organic nitriles can undergo hydrolysis to release Hydrogen Cyanide (HCN) gas, a rapidly fatal asphyxiant. All disposal workflows must strictly segregate this waste from acidic waste streams (e.g., waste H₂SO₄, HCl, or acidic aqueous layers).

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material against the following profile to ensure the correct waste stream selection.

PropertyDataOperational Implication
CAS Number 1675-71-4Use for waste manifesting and inventory tracking.
Physical State Solid (Crystalline)Must be disposed of as Solid Hazardous Waste unless dissolved.
Solubility Low in water; Soluble in organic solvents (DMSO, DMF, Chloroform)Do not attempt to flush down drains. It will precipitate and clog plumbing.
Key Hazards Acute Toxicity (Oral/Dermal/Inhalation) , Eye Irritation Wear full PPE (Nitrile gloves, safety goggles, lab coat).
Reactivity Incompatible with Acids & Oxidizers Segregation is mandatory. Risk of HCN evolution or fire.

Step-by-Step Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" waste management.

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, synthesis byproducts, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a screw-top lid.

    • Why: HDPE is resistant to organic solids and prevents breakage during transport.

  • Transfer: Transfer the solid chemically using a plastic spatula or powder funnel. Avoid generating dust.

    • Note: If dust is generated, work inside a fume hood.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: "1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-"[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant

    • Warning: Add "NITRILE - DO NOT MIX WITH ACIDS".

  • Secondary Containment: Place the sealed jar into a clear secondary ziplock bag or a secondary bin to prevent contamination of the outer container.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applicable for: Filtrates, wash solvents, or reaction mixtures containing the substance.[2]

  • Solvent Identification: Determine the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform)

      
       Use "Halogenated Waste" carboy.
      
    • Non-Halogenated: (e.g., Acetone, Methanol, DMSO)

      
       Use "Non-Halogenated Organic" carboy.
      
  • pH Check (Critical):

    • Dip a pH strip into the waste solution.

    • If Acidic (pH < 7): Neutralize slowly with a dilute base (e.g., Sodium Bicarbonate solution) until pH is 7–9.

    • Reasoning: Neutralization prevents the formation of HCN gas once the waste is poured into the central carboy.

  • Transfer: Pour into the appropriate solvent waste carboy.

    • Do not overfill: Leave 10% headspace for vapor expansion.

  • Log the Addition: On the waste tag, write the full chemical name and approximate concentration (e.g., "1% Benzenediacetonitrile derivative").

Scenario C: Empty Containers & Contaminated Debris
  • Glassware: Triple-rinse with Acetone or Ethanol. Collect the rinsate as Scenario B (Liquid Waste). Defaced triple-rinsed bottles can often be discarded as glass trash (verify local EHS rules).

  • Gloves/Paper Towels: If heavily contaminated, dispose of as Solid Hazardous Waste . If merely incidental contact, they may often be treated as standard lab trash, but "Trace Chem" bins are preferred.

Disposal Decision Logic (Visualized)

The following diagram illustrates the critical decision points to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidContainer Place in HDPE/Glass Jar Solid->SolidContainer SolidLabel Label: 'Toxic Solid - Nitrile' WARNING: NO ACIDS SolidContainer->SolidLabel Incineration Ship for Incineration (Approved Facility) SolidLabel->Incineration pHCheck Check pH Liquid->pHCheck IsAcidic Is Acidic (pH < 7)? pHCheck->IsAcidic Neutralize Neutralize with Base (e.g., NaHCO3) IsAcidic->Neutralize Yes SolventType Identify Solvent IsAcidic->SolventType No Neutralize->SolventType Halo Halogenated Solvent SolventType->Halo Contains Cl, Br, F NonHalo Non-Halogenated Solvent SolventType->NonHalo Organics Only Halo->Incineration NonHalo->Incineration

Caption: Operational workflow for segregating and packaging nitrile waste to prevent acid-reactive cyanide generation.

Regulatory & Compliance Context

  • RCRA Classification:

    • This specific chemical is not explicitly P-listed or U-listed by name in 40 CFR 261.33.

    • However, it must be characterized by the generator. If mixed with acids or if it exhibits reactivity, it could carry the D003 (Reactivity) code.

    • Best Practice: Classify as Non-RCRA Regulated Hazardous Waste (if not ignitable/reactive) or assign a state-specific code (e.g., "002" in some jurisdictions for toxic organics) to ensure it is incinerated rather than landfilled.

  • DOT Shipping (for external transport):

    • Likely falls under UN 3439, NITRILES, SOLID, TOXIC, N.O.S. (2,3,5,6-tetramethyl-1,4-benzenediacetonitrile) .

    • Packing Group: III (Low to medium danger).

Emergency Procedures

  • Spill (Solid): Do not sweep dry if dust generation is likely. Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup. Place debris in the solid waste jar.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use acidic clay absorbents. Collect and label as hazardous waste.

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes. Nitriles can be absorbed through skin.

    • Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1,2,3,5-tetramethyl- (Isodurene) Phase Change Data.[3] NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (40 CFR Part 261).[5] Retrieved from [Link]

  • PubChem. 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • University of Otago. Laboratory Chemical Waste Disposal Guidelines: Organic Nitriles. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
Reactant of Route 2
Reactant of Route 2
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
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